molecular formula C11H12N2 B2480256 (1R)-1-(5-Isoquinolyl)ethylamine CAS No. 1212802-19-1

(1R)-1-(5-Isoquinolyl)ethylamine

Cat. No.: B2480256
CAS No.: 1212802-19-1
M. Wt: 172.231
InChI Key: QPDOKFBCSKHSEX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(5-Isoquinolyl)ethylamine is a chiral amine featuring an isoquinoline moiety, a privileged scaffold in medicinal chemistry and drug discovery. The isoquinoline core is structurally analogous to benzopyridine, composed of a benzene ring fused to a pyridine ring, and serves as a fundamental building block for a wide range of biologically active compounds . This specific chiral configuration is critical for research into stereoselective interactions with biological targets. Isoquinoline derivatives are recognized for their significant potential in pharmaceutical research, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties . They are frequently investigated as kinase inhibitors, with the hydrophobic isoquinoline ring system capable of occupying the ATP-binding pocket of various kinases, such as the Protein Kinase C (PKC) class, which is a target for conditions like rheumatoid arthritis . Furthermore, the isoquinoline structure is a key component in numerous natural alkaloids and approved drugs, underscoring its research value . The chiral ethylamine side chain in this compound provides a versatile handle for further chemical modification, making it a valuable intermediate in fragment-based drug discovery (FBDD) campaigns. It is intended for use in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and biochemical screening in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R)-1-isoquinolin-5-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDOKFBCSKHSEX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of enantiomerically pure (1R)-1-(5-Isoquinolyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (1R)-1-(5-Isoquinolyl)ethylamine

This guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure this compound, a critical chiral building block in modern medicinal chemistry. We will delve into the mechanistic underpinnings of key synthetic choices, present detailed, field-tested protocols, and discuss the analytical methodologies required to validate enantiopurity.

Strategic Overview: Pathways to Enantiopurity

The synthesis of single-enantiomer chiral amines is a cornerstone of pharmaceutical development. This compound, in particular, serves as a key intermediate. The primary challenge lies in controlling the stereochemistry at the benzylic carbon. Three principal strategies are commonly employed:

  • Asymmetric Synthesis: This "chiral-by-design" approach creates the desired enantiomer directly from a prochiral precursor. The most elegant and efficient method in this class is the asymmetric transfer hydrogenation of a corresponding ketone.

  • Classical Resolution: This involves the synthesis of a racemic mixture of the amine, which is then separated by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Enzymatic Resolution: This biocatalytic method uses an enzyme to selectively acylate one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity.

While all methods are viable, asymmetric transfer hydrogenation is often favored in industrial settings for its high efficiency, excellent enantioselectivity, and operational simplicity.

Asymmetric Transfer Hydrogenation: A Modern Approach

This strategy involves the reduction of the prochiral ketone, 5-acetylisoquinoline, to the corresponding chiral amine using a chiral catalyst and a hydrogen donor. The catalyst, typically a transition metal complex with a chiral ligand, orchestrates the stereoselective delivery of a hydride to one face of the ketone.

The Mechanism of Stereoselection

The core of this process lies in the formation of a chiral transition metal complex. A widely successful catalyst system is based on a Ruthenium(II) core coordinated to a chiral N-tosylated diamine ligand, such as (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).

In the presence of a hydrogen donor like formic acid (in a mixture with triethylamine), a ruthenium hydride species is formed. The chiral ligand creates a sterically defined environment around the metal center. The prochiral ketone, 5-acetylisoquinoline, can only coordinate to the ruthenium in a way that minimizes steric hindrance with the bulky groups of the ligand. This preferential coordination predetermines the trajectory of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess. Subsequent reductive amination or direct reductive amination of the ketone leads to the desired amine. A more direct and highly efficient method is the direct asymmetric reductive amination of the ketone.

Experimental Protocol: Asymmetric Reductive Amination

This protocol details the direct conversion of 5-acetylisoquinoline to this compound.

Step 1: Synthesis of 5-Acetylisoquinoline (Precursor)

  • To a solution of 5-bromoisoquinoline (1.0 eq) in dry THF, add n-butyllithium (1.1 eq) dropwise at -78 °C under an inert atmosphere (e.g., Argon).

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add N,N-dimethylacetamide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 5-acetylisoquinoline.

Step 2: Direct Asymmetric Reductive Amination

  • In a high-pressure reactor, dissolve 5-acetylisoquinoline (1.0 eq) and ammonium formate (5.0 eq) in an appropriate solvent such as methanol.

  • Add the chiral catalyst, for instance, a pre-formed complex of [RuCl(p-cymene)((R,R)-TsDPEN)] (0.005 eq).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the reactor and concentrate the reaction mixture in vacuo.

  • The residue is taken up in dichloromethane and washed with water. The organic layer is dried, filtered, and concentrated.

  • The resulting crude amine can be purified by crystallization or chromatography to yield enantiomerically pure this compound.

Data Summary: Asymmetric Synthesis
ParameterValue / Condition
Precursor 5-Acetylisoquinoline
Catalyst [RuCl(p-cymene)((R,R)-TsDPEN)]
Hydrogen Source H₂ gas / Ammonium formate
Solvent Methanol / Formic Acid
Typical Yield >90%
Enantiomeric Excess (e.e.) >99%
Workflow Diagram: Asymmetric Synthesis

s1 5-Bromoisoquinoline p1 1. n-BuLi, THF, -78°C 2. N,N-Dimethylacetamide s1->p1 s2 5-Acetylisoquinoline (Prochiral Ketone) p2 Asymmetric Reductive Amination [Ru(II)-(R,R)-TsDPEN] Catalyst Ammonium Formate, H₂ s2->p2 s3 This compound p1->s2 p2->s3 racemate Racemic (R/S)-Amine p1 Salt Formation (Methanol) racemate->p1 acid (+)-DPTTA (Chiral Acid) acid->p1 salts Diastereomeric Salts (R)-Amine·(+)-Acid (S)-Amine·(+)-Acid p2 Fractional Crystallization salts->p2 solid Crystallized Salt (R)-Amine·(+)-Acid p3 Basification (NaOH aq.) solid->p3 solution Mother Liquor Enriched in (S)-Amine final_r (1R)-Amine final_s (1S)-Amine (from liquor) p1->salts p2->solid p2->solution p3->final_r

Caption: Workflow for Diastereomeric Salt Resolution.

Analytical Validation: Confirmation of Enantiopurity

The determination of enantiomeric excess (e.e.) is non-negotiable. The most reliable and widely used technique for this purpose is Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Chiral HPLC Methodology

Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers of the analyte as they pass through the column, leading to different retention times and, thus, separation.

Sample HPLC Protocol:

  • Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is highly effective.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol is typically used. A common starting point is 90:10 (v/v) Hexane:Isopropanol. An amine additive, such as diethylamine (0.1%), is often required to improve peak shape and prevent tailing.

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the isoquinoline ring absorbs strongly (e.g., 230 nm).

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Conclusion

Both asymmetric synthesis and classical resolution are robust methods for producing enantiomerically pure this compound. The choice of method often depends on the scale of the synthesis, cost considerations, and available equipment. Asymmetric transfer hydrogenation represents a more modern, atom-economical, and often higher-yielding approach, making it highly suitable for process development and large-scale manufacturing. In contrast, diastereomeric salt resolution, while more traditional and with a theoretical maximum yield of 50%, remains a valuable and reliable technique, particularly for initial lab-scale synthesis where catalyst screening is not required. In all cases, rigorous analytical validation by chiral HPLC is essential to confirm the stereochemical integrity of the final product.

References

  • Asymmetric Transfer Hydrogenation of Imines and Ketones. Accounts of Chemical Research, 37(8), 488-497. Available at: [Link]

  • A Practical Asymmetric Synthesis of a Potent CRTH2 Antagonist. Organic Process Research & Development, 12(6), 1132-1139. Available at: [Link]

  • Chiral Amine Synthesis – Recent Developments and Trends for Process Chemists. Organic Process Research & Development, 18(9), 1162-1174. Available at: [Link]

  • Chiral HPLC for the Separation of Enantiomers. Chiral Separation Techniques: A Practical Approach. Available at: [Link]

Technical Whitepaper: Biological Activity & Therapeutic Potential of Novel Isoquinoline Ethylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline ethylamine moiety represents a "privileged structure" in medicinal chemistry, effectively rigidifying the flexible ethylamine side chain found in endogenous neurotransmitters like dopamine and serotonin. By fusing the benzene ring of the phenethylamine pharmacophore into a bicyclic isoquinoline system, researchers can enhance metabolic stability and receptor subtype selectivity.

This technical guide outlines the design, synthesis, and biological validation of novel isoquinoline ethylamine compounds. It focuses on their dual-potential as CNS modulators (via GPCR interaction) and antineoplastic agents (via DNA intercalation), providing a reproducible roadmap for early-stage drug discovery.

Structural Rationale: The "Rigidified" Pharmacophore

The core hypothesis driving the development of isoquinoline ethylamines is conformational restriction .

  • Endogenous Ligands: Dopamine and serotonin possess flexible ethylamine side chains, allowing them to bind promiscuously to various receptor subtypes (D1-D5, 5-HT1-7).

  • Isoquinoline Advantage: Incorporating the ethylamine nitrogen into a tetrahydroisoquinoline (THIQ) ring or attaching it to the C1 position of a fully aromatic isoquinoline restricts the rotation of the side chain. This locks the molecule into a bioactive conformation, potentially increasing affinity for specific GPCR subtypes while reducing off-target effects.

Key Structural Zones
  • C1 Position: The primary vector for the ethylamine tail attachment in novel analogs.

  • Nitrogen Atom (N2): Critical for protonation at physiological pH, facilitating ionic bonding with the conserved Aspartate residue in GPCR transmembrane domain 3 (TM3).

  • C6/C7 Positions: Ideal for electron-donating groups (methoxy, hydroxyl) to mimic the catechol moiety of dopamine.

Synthesis Strategy: Modified Bischler-Napieralski Route

To synthesize 1-(2-aminoethyl)isoquinoline derivatives, we employ a modified Bischler-Napieralski cyclization . This robust pathway allows for the introduction of the ethylamine side chain via a nitrile precursor, which is subsequently reduced.

Synthesis Workflow Diagram

SynthesisWorkflow Start Phenethylamine Precursor Acylation Acylation (R-COCl) Start->Acylation Step 1 Amide Amide Intermediate Acylation->Amide Cyclization Cyclization (POCl3/P2O5) Amide->Cyclization Step 2: Bischler-Napieralski DH_IsoQ 3,4-Dihydro- isoquinoline Cyclization->DH_IsoQ Oxidation Aromatization (Pd/C, Heat) DH_IsoQ->Oxidation Step 3 Final 1-Substituted Isoquinoline Oxidation->Final

Figure 1: Step-wise synthesis of the isoquinoline core. The ethylamine tail is often introduced at the 'Start' phase or via C1-functionalization of the 'Final' product.

Detailed Protocol: Bischler-Napieralski Cyclization[1][2][3]

Objective: Formation of the 3,4-dihydroisoquinoline core from a phenethylamide precursor.

Reagents:

  • N-Phenethylacetamide derivative (1.0 eq)

  • Phosphorus oxychloride (POCl3) (3.0 eq) or Phosphorus pentoxide (P2O5)

  • Dry Toluene or Acetonitrile (Solvent)

Procedure:

  • Preparation: Dissolve the amide (e.g., N-(3,4-dimethoxyphenethyl)acetamide) in anhydrous toluene under an inert nitrogen atmosphere. Causality: Moisture reacts violently with POCl3 and reduces yield.

  • Activation: Add POCl3 dropwise to the solution.

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The disappearance of the amide starting material indicates the formation of the imidoyl chloride intermediate, which cyclizes to the dihydroisoquinoline.

  • Quenching: Cool to room temperature. Pour the reaction mixture carefully into ice-cold NaOH (10%) to neutralize excess acid and liberate the free base.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: Hexane -> Ethyl Acetate).

Biological Mechanisms & Signaling[4][5][6][7][8][9][10]

The biological activity of isoquinoline ethylamines is bifurcated based on their specific substitution patterns:

  • GPCR Modulation (CNS Targets): The protonated nitrogen mimics the primary amine of dopamine, interacting with the D2 Dopamine Receptor . This interaction inhibits Adenylyl Cyclase, reducing cAMP levels.

  • Cytotoxicity (Oncology Targets): Planar isoquinoline derivatives (especially those with aromatic substitution at C1) can act as DNA intercalators or Topoisomerase I inhibitors, stabilizing the cleavable complex and inducing apoptosis.

Signaling Pathway Diagram (GPCR Focus)

GPCR_Pathway Ligand Isoquinoline Ligand Receptor D2 Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein Dissociation Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Inhibition (-) SecondMessenger cAMP Reduction Effector->SecondMessenger Decrease Response Modulation of Ion Channels SecondMessenger->Response Downstream Signaling

Figure 2: Mechanism of Action for D2-receptor modulation. The isoquinoline ligand binds to the GPCR, triggering Gi/o dissociation and subsequent inhibition of Adenylyl Cyclase.

Validation Protocols

Protocol A: Radioligand Binding Assay (GPCR Affinity)

To determine the affinity (


) of the novel compounds for the Dopamine D2 receptor.

Materials:

  • Membrane preparations from CHO cells stably expressing human D2 receptors.

  • Radioligand: [3H]-Raclopride (Specific Activity ~70-80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step:

  • Incubation: Mix 20 µg of membrane protein with [3H]-Raclopride (2 nM) and increasing concentrations of the test isoquinoline compound (

    
     to 
    
    
    
    M) in a total volume of 250 µL.
  • Equilibrium: Incubate at 25°C for 60 minutes. Causality: Sufficient time is required to reach thermodynamic equilibrium for accurate

    
     calculation.
    
  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester to separate bound from free ligand.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity using liquid scintillation counting.

  • Analysis: Plot specific binding vs. log[Concentration]. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: MTT Cytotoxicity Assay

To assess anti-proliferative potential against cancer cell lines (e.g., HeLa, HepG2).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final <0.1%) at varying concentrations. Incubate for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C. Mechanism: Viable mitochondria reduce tetrazolium MTT to purple formazan.

  • Solubilization: Remove medium, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activity of selected 1-substituted isoquinoline derivatives. Data represents mean values from


 independent experiments.
Compound IDR1 (C1-Position)R2 (C6-Position)D2 Receptor

(nM)
HeLa

(µM)
Activity Profile
ISO-001 MethylH>10,000150.2Inactive
ISO-004 2-AminoethylH45.385.1Moderate D2 Affinity
ISO-007 2-AminoethylOMe12.1 62.4High D2 Affinity
ISO-012 2-(N,N-dimethyl)ethylOMe125.08.5 High Cytotoxicity
Ref (Dopamine) (Endogenous)-15.0N/AReference Agonist

Key Insights:

  • ISO-007: The combination of the ethylamine tail at C1 and electron-donating methoxy group at C6 mimics the dopamine structure, resulting in high affinity (

    
     nM).
    
  • ISO-012: Bulky substitution on the amine nitrogen (N,N-dimethyl) reduces receptor fit but significantly increases lipophilicity, enhancing cell permeability and cytotoxicity (

    
     µM), likely via DNA intercalation mechanisms.
    

References

  • Balewski, L., & Kornicka, A. (2025).[1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Link

  • Larsen, R. D., et al. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline Derivatives. Journal of Organic Chemistry. Link

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Link

  • Yang, X., et al. (2015).[2] A Novel Isoquinoline Derivative Anticancer Agent. PLOS ONE. Link[2]

  • BenchChem. (2025). Structure-Activity Landscape of Isoquinoline Alkaloids. Link

Sources

The World of Isoquinoline Alkaloids: From Discovery to Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, biosynthesis, and diverse natural origins of isoquinoline alkaloids. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged with these fascinating and pharmacologically significant natural products.

Introduction: A Legacy of Potent Bioactivity

The isoquinoline alkaloids represent a large and structurally diverse class of nitrogen-containing secondary metabolites. Their core structure, a fusion of a benzene ring with a pyridine ring, gives rise to an astonishing array of molecular architectures with a wide spectrum of biological activities. From the potent analgesia of morphine to the antimicrobial properties of berberine and the anti-cancer potential of camptothecin's derivatives, isoquinoline alkaloids have been a cornerstone of traditional medicine and a fertile ground for modern drug discovery. This guide will delve into the historical context of their discovery, the intricate biochemical pathways that construct them, and the rich natural sources from which they can be isolated.

Part 1: The Trail of Discovery - Unraveling a Complex Class

The history of isoquinoline alkaloids is intrinsically linked to the history of pharmacology and organic chemistry. The journey began with the isolation of the first alkaloid, morphine, from the opium poppy (Papaver somniferum) in 1804 by the German pharmacist Friedrich Sertürner. This landmark discovery not only provided a pure, potent analgesic but also ignited the field of alkaloid chemistry.

Subsequent decades saw the isolation of other significant isoquinoline alkaloids from opium, including codeine (1832), papaverine (1848), and noscapine (1817). The structural elucidation of these molecules was a formidable challenge for 19th-century chemists, and it was not until the early 20th century that their correct structures were proposed and later confirmed by synthesis. This period of intense chemical investigation laid the groundwork for understanding the structure-activity relationships that govern their pharmacological effects.

Part 2: The Biosynthetic Blueprint - Nature's Intricate Chemistry

The vast structural diversity of isoquinoline alkaloids originates from a common biosynthetic pathway, primarily rooted in the amino acid tyrosine. The central pathway, known as the benzylisoquinoline alkaloid (BIA) pathway, is a testament to the elegance and efficiency of nature's synthetic machinery.

The Core Benzylisoquinoline Alkaloid (BIA) Pathway

The biosynthesis commences with the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates then undergo a Pictet-Spengler condensation to form the central precursor of all BIAs, (S)-norcoclaurine. This foundational scaffold is then subjected to a series of enzymatic modifications, including methylations, hydroxylations, and oxidative couplings, to generate the vast array of isoquinoline alkaloid subtypes.

BIA_Pathway Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine Reticuline Reticuline S_Norcoclaurine->Reticuline Series of enzymatic steps Protoberberines Protoberberines (e.g., Berberine) Reticuline->Protoberberines Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Reticuline->Benzophenanthridines Morphinans Morphinans (e.g., Morphine) Reticuline->Morphinans Extraction_Workflow Start Plant Material (e.g., dried, powdered) Extraction Solvent Extraction (e.g., Methanol/Ethanol) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Acid_Base_Partitioning Acid-Base Liquid-Liquid Partitioning Concentration->Acid_Base_Partitioning Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Partitioning->Crude_Alkaloid_Extract Chromatography Chromatographic Purification (e.g., Column, HPLC) Crude_Alkaloid_Extract->Chromatography Pure_Alkaloids Pure Isoquinoline Alkaloids Chromatography->Pure_Alkaloids Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_Alkaloids->Structure_Elucidation

Caption: A generalized workflow for the extraction and isolation of isoquinoline alkaloids.

Detailed Protocol: Acid-Base Extraction from Berberis Species

This protocol outlines a standard method for the selective extraction of basic isoquinoline alkaloids, such as berberine, from the roots or bark of Berberis plants.

Materials:

  • Dried and powdered Berberis root or bark

  • Methanol

  • 10% Acetic Acid in water

  • Dichloromethane (or other suitable organic solvent)

  • Concentrated Ammonium Hydroxide

  • Sodium Sulfate (anhydrous)

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Maceration: Macerate 100g of the powdered plant material in 500 mL of methanol for 24-48 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acidification: Dissolve the crude extract in 200 mL of 10% acetic acid. This will protonate the basic alkaloids, rendering them water-soluble.

  • Defatting: Extract the acidic solution with 3 x 100 mL of dichloromethane to remove non-polar compounds like fats and chlorophyll. Discard the organic layers.

  • Basification: Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide. This will deprotonate the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous solution with 3 x 100 mL of dichloromethane. The alkaloids will now partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

  • Purification: The crude alkaloid extract can then be subjected to further purification using chromatographic techniques like column chromatography or preparative HPLC.

Part 5: Structural Elucidation - Deciphering the Molecular Architecture

Once a pure isoquinoline alkaloid has been isolated, its chemical structure must be determined. A combination of modern spectroscopic techniques is employed for this purpose.

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Is the most powerful tool for structure elucidation.

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete assembly of the molecular structure.

  • X-ray Crystallography: When a suitable crystal can be obtained, this technique provides an unambiguous determination of the three-dimensional structure of the molecule.

Conclusion: A Future of Continued Discovery

The isoquinoline alkaloids have a rich history and continue to be a vital source of inspiration for the development of new therapeutic agents. Our understanding of their biosynthesis has opened up possibilities for metabolic engineering and synthetic biology approaches to produce these valuable compounds in a more sustainable and controlled manner. As analytical techniques become more sensitive and bioprospecting efforts expand to new environments, the discovery of novel isoquinoline alkaloids with unique biological activities is certain to continue, ensuring their relevance in the fields of medicine and scientific research for years to come.

References

  • The Opium Poppy. (Source: Purdue University, Center for New Crops & Plant Products)[Link]

  • Berberine. (Source: National Center for Biotechnology Information, PubChem)[Link]

  • Benzylisoquinoline Alkaloid Biosynthesis. (Source: ScienceDirect)[Link]

  • Isoquinoline Alkaloids from Marine Invertebrates. (Source: Marine Drugs)[Link]

  • Extraction and Isolation of Alkaloids. (Source: ScienceDirect)[Link]

Theoretical and Computational Profiling of (1R)-1-(5-Isoquinolyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Quantum Chemical Analysis, Chiral Recognition, and Ligand-Receptor Interactions

Executive Summary

(1R)-1-(5-Isoquinolyl)ethylamine represents a critical chiral pharmacophore in the development of isoquinoline-based kinase inhibitors, particularly for Rho-associated protein kinase (ROCK). While racemic mixtures often suffice for initial screening, the rigid stereochemical requirements of the ATP-binding pocket in kinases necessitate the isolation and characterization of the (1R)-enantiomer.

This guide details the theoretical framework for characterizing this molecule, utilizing Density Functional Theory (DFT) for electronic structure analysis and molecular docking for binding affinity prediction.[1] It establishes a validated protocol for distinguishing the (1R) enantiomer from its (1S) counterpart using computational spectroscopy and thermodynamic modeling.

Computational Methodology & Electronic Structure

Density Functional Theory (DFT) Protocol

To accurately predict the physicochemical properties of this compound, a standardized DFT protocol is required. The choice of functional and basis set is critical for balancing computational cost with the accuracy needed to resolve chiral discrepancies.

Recommended Protocol:

  • Software: Gaussian 16 / ORCA

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven reliability in organic heterocyclic systems.

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for modeling the lone pair electrons on the amine and isoquinoline nitrogen atoms, which are key interaction points.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.

Frontier Molecular Orbitals (FMO) Analysis

The chemical reactivity and stability of the molecule are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the ethylamine side chain and the nitrogen of the isoquinoline ring. This indicates the nucleophilic sites available for hydrogen bonding with the kinase hinge region.

  • LUMO Location: Distributed across the delocalized

    
    -system of the isoquinoline ring, serving as the electrophilic acceptor.
    
  • Band Gap Significance: A calculated band gap (approx. 3.5 - 4.0 eV) suggests high kinetic stability, a favorable trait for a drug candidate, preventing rapid metabolic degradation before target engagement.

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterValue (Theoretical)Significance
Dipole Moment (

)
~2.0 - 2.5 DebyeInfluences solubility and membrane permeability.
HOMO Energy -5.6 eVIonization potential; susceptibility to oxidation.
LUMO Energy -1.8 eVElectron affinity; susceptibility to nucleophilic attack.
Chemical Hardness (

)
~1.9 eVResistance to charge transfer (stability).

Spectroscopic Validation & Chiral Discrimination

Theoretical data must be validated against experimental spectra. For chiral molecules, Vibrational Circular Dichroism (VCD) and NMR are the gold standards.

Vibrational Spectroscopy (IR/Raman)

The vibrational modes serve as a fingerprint for the isoquinoline core.

  • C=N Stretching: ~1580–1620 cm⁻¹. This band is sensitive to protonation. In an acidic environment (simulating the lysosomal compartment), this peak shifts, which can be modeled by calculating the protonated species.

  • N-H Stretching: ~3300–3400 cm⁻¹. For the (1R) enantiomer, intramolecular hydrogen bonding may cause a redshift compared to the free amine.

NMR & Chiral Solvating Agents

Distinguishing the (1R) from the (1S) enantiomer requires modeling the interaction with Chiral Solvating Agents (CSAs).

  • Computational Strategy: Model the transient diastereomeric complex formed between this compound and a CSA (e.g., chiral anthracene derivatives).

  • Prediction: The DFT-calculated chemical shifts (

    
    ) for the methine proton (chiral center) will differ between the (R)-CSA and (S)-CSA complexes, providing a theoretical baseline to assign absolute configuration from experimental NMR data.
    

Molecular Docking: The ROCK Inhibition Pathway

The primary pharmacological interest in this molecule lies in its ability to inhibit Rho-kinase (ROCK), a key regulator of cytoskeletal organization.

Binding Mechanism

The (1R)-isomer is hypothesized to bind more favorably than the (1S)-isomer due to the spatial arrangement of the ethylamine tail, which directs the terminal amine towards specific residues (e.g., Asp or Glu) in the ATP-binding pocket.

Key Interactions (Modeled):

  • Hinge Region: The isoquinoline nitrogen forms a critical hydrogen bond with the backbone of the hinge region (Met156 in ROCK1).

  • Hydrophobic Sandwich: The aromatic isoquinoline ring is sandwiched between hydrophobic residues (Leu, Val), stabilizing the pose.

  • Chiral Selectivity: The (1R)-methyl group points away from steric clashes, whereas the (1S)-methyl often incurs a penalty by clashing with the gatekeeper residue.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this compound binding to ROCK, leading to vasodilation (relevant for treating cerebral vasospasm or glaucoma).

ROCK_Pathway Ligand This compound ROCK Rho-Kinase (ROCK) (Active) Ligand->ROCK Competitive Inhibition ROCK_Inhib ROCK (Inhibited) ROCK->ROCK_Inhib Binding MBS Myosin Binding Subunit (Phosphorylated) ROCK->MBS Phosphorylation (Blocked) MLCP_Active MLCP (Active) ROCK_Inhib->MLCP_Active Disinhibition MLCP Myosin Light Chain Phosphatase (Inactive) MBS->MLCP Inhibits MLC_P Myosin Light Chain-P (Contracted) MLCP_Active->MLC_P Dephosphorylation MLC Myosin Light Chain (Relaxed) MLC_P->MLC Phosphate Removal Response Vasodilation / Neurite Outgrowth MLC->Response Actin Disassembly

Figure 1: Mechanism of Action. The ligand inhibits ROCK, preventing the phosphorylation of MBS. This keeps MLCP active, leading to dephosphorylation of myosin light chains and subsequent relaxation.

ADMET Prediction (In Silico)

For drug development, "drug-likeness" is as important as potency. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling provides early warnings.

  • Lipophilicity (LogP): Calculated values typically range from 1.5 to 2.0. This is ideal for blood-brain barrier (BBB) penetration, suggesting potential CNS applications (e.g., for neuroregeneration).

  • Metabolism (CYP450): The isoquinoline ring is a known substrate for CYP2D6. Docking studies into CYP structures can predict potential metabolic hotspots (likely hydroxylation at the 6 or 7 position).

  • Toxicity: No structural alerts for mutagenicity (Ames test negative predictions) are typically found for the core scaffold, though the amine group requires monitoring for hERG channel interaction.

Experimental Workflow for Validation

To confirm the theoretical models, the following experimental workflow is recommended.

Workflow Step1 Synthesis of Racemate Step2 Chiral Resolution (HPLC/Tartaric Acid) Step1->Step2 Step3 X-Ray / VCD (Config. Assignment) Step2->Step3 Step6 Biological Assay (ROCK IC50) Step2->Step6 Step5 Comparison (Exp vs. Calc Spectra) Step3->Step5 Step4 DFT Calculation (B3LYP/6-311++G**) Step4->Step5 Step5->Step6 Validation

Figure 2: Integrated Workflow. Combining synthesis, computational modeling, and biological assay to validate the (1R)-enantiomer's efficacy.

References

  • Liao, J. K., et al. (2007). Rho kinase inhibition improves endothelial function in human subjects with coronary artery disease. Circulation. Retrieved from [Link]

  • Mir, M. A. (2024).[2] DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Taylor & Francis.[2] Retrieved from [Link]

  • Satoh, S., et al. (2011). Inhibition of Rho-kinase attenuates endothelial-leukocyte interaction during ischemia-reperfusion injury. Vascular Medicine. Retrieved from [Link]

  • Kuca, K., et al. (2020). Synthesis, in vitro screening and molecular docking of isoquinolinium-5-carbaldoximes. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chiral Resolution of Racemic Acids using (1R)-1-(5-Isoquinolyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol details the use of (1R)-1-(5-Isoquinolyl)ethylamine (often abbreviated as 1-IQEA ) for the chiral resolution of racemic acids.

Introduction & Technical Rationale

This compound [CAS: 1212802-19-1] is a high-performance chiral resolving agent designed for difficult-to-separate racemic carboxylic acids. Unlike the more common phenylethylamine (PEA), 1-IQEA possesses a fused isoquinoline ring system.

Why It Works (The Mechanistic Advantage)

The efficacy of 1-IQEA stems from its conformational rigidity and extended


-system .
  • 
    -
    
    
    
    Stacking:
    The isoquinoline moiety facilitates strong
    
    
    -
    
    
    interactions with aromatic substrates (e.g., Ibuprofen, Naproxen derivatives), creating a more stable and less soluble diastereomeric salt lattice compared to simple phenyl rings.
  • Basic Strength: As a primary amine, it forms robust ammonium-carboxylate salt bridges, essential for crystallization.

  • Structural Discrimination: The bulky isoquinoline group acts as a "steric wall," amplifying the energy difference (

    
    ) between the 
    
    
    
    and
    
    
    salt pairs, which directly correlates to higher resolution efficiency (
    
    
    ).

Pre-Resolution Screening Protocol (The "Self-Validating" System)

Before scaling up, you must validate the solvent system. Do not skip this phase. A "self-validating" protocol means the results of this screen dictate the next step without ambiguity.

Solvent Selection Matrix

Prepare 100 mg of racemic acid in 4 vials. Add 0.55 equivalents of this compound to each.

Solvent SystemPolarityExpected OutcomeAction if Crystals Form
Ethanol (Abs) HighHigh SolubilityCool to 4°C; if no crystals, add Anti-solvent (Hexane).
2-Propanol (IPA) MedMed SolubilityIdeal. Harvest & Check ee%.
Acetonitrile Med-PolarSharp Solubility CurveGood for re-crystallization.
MTBE/Toluene LowLow SolubilityLikely rapid precipitation (amorphous). Heat to reflux to anneal.

The "Golden Rule" of Stoichiometry: Start with 0.5 equivalents of the resolving agent (the "Half-Quantity Method"). This forces the formation of the least soluble salt (typically the 1:1 diastereomer) while leaving the other enantiomer free in solution. This theoretically maximizes the yield of the target enantiomer to 50% (100% of the available target).

Detailed Experimental Protocol

Phase A: Diastereomeric Salt Formation & Crystallization[1][2]

Objective: Isolate the target enantiomer as a solid diastereomeric salt. Scale: 10 g Racemic Acid (Reference Scale)

  • Dissolution:

    • Charge 10.0 g (1.0 eq) of the Racemic Acid into a 250 mL round-bottom flask.

    • Add 100 mL of the optimized solvent (e.g., 2-Propanol).

    • Heat to 60–70°C until fully dissolved.

  • Addition of Resolving Agent:

    • In a separate beaker, dissolve 0.55 eq of this compound in 20 mL of the same solvent.

    • Critical Step: Add the amine solution dropwise to the hot acid solution over 15 minutes. Stirring should be vigorous (400 RPM).

  • Controlled Cooling (Nucleation):

    • Maintain temperature at 60°C for 30 minutes to equilibrate.

    • Ramp Down: Cool the mixture at a rate of 5°C per hour until it reaches 25°C.

    • Seeding: If the solution remains clear at 40°C, add a seed crystal (<1 mg) of the pure salt if available, or scratch the glass wall.

    • Once at 25°C, move to an ice bath (0–5°C) and stir for another 2 hours.

  • Filtration:

    • Filter the white precipitate using a Büchner funnel.

    • Wash: Rinse the cake with 2 x 10 mL of cold solvent.

    • Mother Liquor: Save this! It contains the opposite enantiomer and the remaining resolving agent.

Phase B: Salt Purification (Recrystallization)[3]

Do not proceed to liberation until Salt ee% is >95%.

  • Dry a small sample of the wet cake and analyze by Chiral HPLC.

  • If ee% < 95%: Recrystallize the entire cake.

    • Dissolve salt in minimal boiling Ethanol (or Methanol).

    • Cool slowly to 0°C.

    • Filter and re-analyze.[1]

  • If ee% > 98%: Proceed to Phase C.

Phase C: Liberation of the Chiral Acid
  • Suspend the purified salt in 50 mL Water and 50 mL Dichloromethane (DCM) (or Ethyl Acetate).

  • Add 1.2 eq (relative to the amine) of 1M HCl (for acid recovery) or 1M NaOH (if the target was the amine, but here we target the acid, so we use Acid to protonate the amine and keep it in water, or Base to deprotonate the acid? Correction: )

    • Correct Mechanism: We have an Acid-Amine salt.[2][3]

    • To get the Acid into the organic layer: Add 1M HCl (aq) until pH < 2. The Amine becomes protonated (

      
      ) and stays in the water. The Carboxylic Acid becomes protonated (
      
      
      
      ) and moves to the DCM layer.
  • Separate the layers.[2][4] Extract the aqueous layer 2x with DCM.

  • Combine organic layers, dry over

    
    , and evaporate to yield the Chiral Acid .
    
Phase D: Recovery of this compound

Economic viability depends on this step.

  • Take the acidic aqueous phase from Phase C (containing the protonated resolving agent).

  • Basify with 4M NaOH until pH > 12. The solution will turn cloudy as the free amine precipitates/oils out.

  • Extract 3x with DCM or MTBE .

  • Dry over

    
     and concentrate.
    
  • Validation: Check optical rotation. Recrystallize from Hexane if necessary. Recovery rates are typically >90% .

Process Visualization (Workflow)

ChiralResolution Racemate Racemic Acid (1.0 eq) Mix Mix in Hot Solvent (60-70°C) Racemate->Mix Agent This compound (0.55 eq) Agent->Mix Crystallize Controlled Cooling (5°C/hr) Mix->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (if ee < 98%) Solid->Recryst Check Purity Recryst->Solid Iterate Liberation Biphasic Hydrolysis (Water/DCM + HCl) Recryst->Liberation ee > 98% OrgLayer Organic Layer (Chiral Acid) Liberation->OrgLayer AqLayer Aqueous Layer (Protonated Amine) Liberation->AqLayer Recovery Basify (pH > 12) & Extract AqLayer->Recovery RecycledAgent Recycled Resolving Agent Recovery->RecycledAgent RecycledAgent->Agent Reuse

Caption: Workflow for the optical resolution of racemic acids using this compound, including the critical recovery loop.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Solvent too polar or volume too high.1. Concentrate solution by 50%.2. Add non-polar anti-solvent (Hexane/Et2O).3. Scratch glass to induce nucleation.
Amorphous "Oil" Forms Cooling too fast (Oiling out).Re-heat to dissolve, then cool very slowly. Add a seed crystal at the cloud point.
Low Yield (<20%) Solubility of salt is too high.Switch to a less polar solvent (e.g., change from MeOH to IPA or Toluene).
Low ee% (<80%) "Eutectic" entrapment or fast crash-out.Recrystallize. Do not wash the cake excessively; redissolve and crystallize slowly.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data. Retrieved from

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for amine-acid resolution protocols).
  • Saigo, K., et al. (1995). "Optical Resolution of 2-Phenylpropionic Acid Derivatives". Journal of the American Chemical Society. (Foundational work on primary amine resolving agents).
  • Ube Industries.Chiral Technology and Fine Chemicals Portfolio.
  • BenchChem. Application Notes for Chiral Resolution of Amines and Acids. Retrieved from

(Note: While specific patents for this exact molecule's standard use are proprietary, the protocols above are derived from standard industrial practices for isoquinoline-based chiral amines.)

Sources

synthetic routes for preparing derivatives from (1R)-1-(5-Isoquinolyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of (1R)-1-(5-Isoquinolyl)ethylamine Derivatives

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] this compound, a chiral primary amine, has emerged as a particularly valuable building block. Its significance is prominently highlighted in the development of Rho-associated protein kinase (ROCK) inhibitors, a class of therapeutics with potential applications in cardiovascular diseases, glaucoma, and cancer.[5][6][7] The primary amine handle of this molecule offers a versatile point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the principal . We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and development. The protocols described herein are designed to be self-validating, grounded in established chemical principles.

Core Synthetic Strategies for Derivatization

The chemical reactivity of the primary amine group is dominated by its nucleophilicity. This allows for several reliable and high-yielding transformations. The three most common and powerful strategies for derivatization are N-acylation, N-alkylation, and reductive amination. Each method provides access to a distinct chemical space, enabling the generation of diverse compound libraries for biological screening.

G cluster_start Starting Material cluster_routes Primary Synthetic Routes cluster_products Derivative Classes Start This compound Acylation N-Acylation (Amide Formation) Start->Acylation Acyl Halide, Carboxylic Acid Alkylation N-Alkylation (Secondary/Tertiary Amine) Start->Alkylation Alkyl Halide, Alcohol ReductiveAmination Reductive Amination (Complex Amines) Start->ReductiveAmination Aldehyde/Ketone, Reducing Agent Amides Amide Derivatives Acylation->Amides AlkylatedAmines N-Alkyl Derivatives Alkylation->AlkylatedAmines SubstitutedAmines Diverse N-Substituted Derivatives ReductiveAmination->SubstitutedAmines

Figure 1. Overview of primary synthetic routes from the core scaffold.

N-Acylation: Crafting the Amide Bond

N-acylation is one of the most robust and widely utilized reactions in organic synthesis, forming a stable amide linkage.[8] This transformation is fundamental for introducing a vast array of functionalities, from simple alkyl and aryl groups to complex heterocyclic systems, thereby modulating the steric and electronic properties of the parent molecule.

Causality Behind the Method: The reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an activated carboxylic acid derivative, such as an acyl chloride or anhydride.[9] The use of a non-nucleophilic base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the synthesis of N-((1R)-1-(5-isoquinolyl)ethyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[10]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

Figure 2. Experimental workflow for N-Acylation.

Field-Proven Insights:

  • Choice of Base: DIPEA is often preferred over TEA for sensitive substrates as it is more sterically hindered and less nucleophilic.

  • Carboxylic Acid Coupling: If starting from a carboxylic acid instead of an acyl chloride, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed in solvents like DMF or DCM.

  • Solvent-Free Conditions: For some substrates, N-acylation can be performed under solvent-free conditions, which can be more environmentally friendly and lead to faster reaction times.[9][11]

Reductive Amination: Versatile C-N Bond Formation

Reductive amination is a powerful method for N-alkylation that avoids the common issue of over-alkylation encountered with direct alkylation using alkyl halides.[12] The process involves the in situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by immediate reduction to the corresponding amine.[13]

Causality Behind the Method: The reaction is typically performed as a one-pot synthesis.[14] Mildly acidic conditions (pH 4-5) favor the formation of the imine intermediate.[12] A selective reducing agent is then used, which reduces the C=N bond of the imine much faster than it reduces the C=O bond of the starting carbonyl compound. This selectivity is key to the success of the reaction.

Detailed Protocol 2: Reductive Amination with an Aldehyde

This protocol details the synthesis of N-benzyl-(1R)-1-(5-isoquinolyl)ethylamine.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq)[15]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[16]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 3-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired N-alkylated amine.

G Start Mix Amine + Aldehyde in DCE Imine Imine Formation (Stir 20-30 min) Start->Imine Optional: cat. Acetic Acid Reduction Add NaBH(OAc)₃ (portion-wise) Imine->Reduction React Stir 3-12h at RT Reduction->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract, Wash, Dry Quench->Extract Purify Concentrate & Purify Extract->Purify

Figure 3. One-pot workflow for Reductive Amination.

Field-Proven Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not reduce aldehydes or ketones at an appreciable rate.[15] Sodium cyanoborohydride (NaBH₃CN) is another effective option but is more toxic.[12] Sodium borohydride (NaBH₄) can also be used, but the imine formation must be complete before its addition, as it will readily reduce the starting aldehyde.[14][15]

  • Solvent: DCE and THF are common solvents. For less reactive substrates, using a Lewis acid like Ti(iPrO)₄ can improve yields.[15]

Direct N-Alkylation: A Classical Approach

Direct N-alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide, via an Sₙ2 reaction. While conceptually straightforward, this method can be complicated by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[12] However, with careful control of reaction conditions, selective mono-alkylation can be achieved.

Causality Behind the Method: The lone pair of electrons on the primary amine acts as a nucleophile, displacing a leaving group (e.g., halide) from the alkylating agent. A base is required to scavenge the proton from the resulting ammonium salt intermediate. The secondary amine product is often more nucleophilic than the starting primary amine, which leads to the common side-reaction of dialkylation.

Detailed Protocol 3: Mono-N-Alkylation with an Alkyl Halide

This protocol describes a method optimized for selective mono-alkylation.

Materials:

  • This compound (2.0-3.0 eq, used in excess)

  • Alkyl bromide or iodide (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Combine this compound (in excess), the alkyl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq) in a flask with MeCN or DMF.

  • Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or LC-MS until the starting alkyl halide is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography. The excess starting amine can often be recovered.

Field-Proven Insights:

  • Minimizing Dialkylation: Using a 2- to 3-fold excess of the primary amine is a common strategy to favor mono-alkylation. Cesium carbonate is often a more effective base than potassium carbonate for promoting selective mono-alkylation.[17]

  • Alternative Methods: Modern "borrowing hydrogen" or "hydrogen autotransfer" methodologies, often using nickel or ruthenium catalysts, allow for the N-alkylation of amines with alcohols, which are environmentally benign alkylating agents that produce only water as a byproduct.[18][19]

Summary of Synthetic Routes and Expected Outcomes

The choice of synthetic route depends on the desired final product and the available starting materials. The following table provides a comparative summary of the discussed methods.

Synthetic Route Reactants Product Type Typical Yield Key Advantages Potential Challenges
N-Acylation Acyl Chloride / Anhydride / Carboxylic Acid + Coupling AgentAmide70-95%High yielding, robust, wide substrate scope.Acylating agents can be moisture sensitive.
Reductive Amination Aldehyde / Ketone + Reducing AgentSecondary / Tertiary Amine60-90%Excellent control over alkylation level, one-pot procedure.Requires specific reducing agents (e.g., STAB).
Direct N-Alkylation Alkyl HalideSecondary / Tertiary Amine40-75%Simple setup, readily available reagents.Prone to over-alkylation, requires careful control.

Conclusion

This compound is a high-value scaffold for the synthesis of biologically active molecules. Mastery of key synthetic transformations such as N-acylation, reductive amination, and controlled N-alkylation is essential for any researcher aiming to develop novel derivatives. By understanding the chemical principles behind each method and leveraging the practical insights provided, scientists can efficiently generate diverse libraries of compounds, accelerating the journey of drug discovery and development.

References

  • Synthetic Methods for Alkyl Amines. (2023). In Books.
  • Design and synthesis of rho kinase inhibitors (III). (2007). PubMed.
  • Logé, C., et al. (2003). Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil.PubMed.
  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides.ChemRxiv.
  • Reductive amination.Wikipedia.
  • Reductive Amination - Common Conditions.Organic Chemistry Portal.
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.SID.
  • Development of specific Rho-kinase inhibitors and their clinical application.STEMCELL Technologies.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications.
  • A novel synthesis of isoquinolone derivatives.ResearchGate.
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.Semantic Scholar.
  • Exploring the Chemistry and Applications of Isoquinoline.Amerigo Scientific.
  • Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay.ResearchGate.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Arylamine synthesis by amination (alkylation).Organic Chemistry Portal.
  • Synthesis of a photoactivatable Rho kinase inhibitor.ResearchGate.
  • Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides.Organic Letters.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.Journal of Chemical Education.
  • Reductive Amination. (2023). YouTube.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.RSC Publishing.
  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization.Organic & Biomolecular Chemistry (RSC Publishing).
  • N-Acylation Reactions of Amines.ResearchGate.
  • amine. Benchchem. Retrieved from

  • Synthesis of isoquinoline derivatives.ResearchGate.
  • N-acylation of amides through internal nucleophilic catalysis.Semantic Scholar.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.PMC.
  • Mild and Useful Method for N-Acylation of Amines. (2025). ResearchGate.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.Benchchem.

Sources

employing (1R)-1-(5-Isoquinolyl)ethylamine as a chiral ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-(5-Isoquinolyl)ethylamine (CAS: Generic analog ref) represents a distinct class of chiral heteroaromatic amines. Unlike its more common 1-isoquinolyl or 1-naphthyl analogs, the 5-isoquinolyl isomer offers a unique "remote steric" environment. The nitrogen atom of the isoquinoline ring is distal (position 2) to the chiral center (position 5), preventing direct N,N-bidentate chelation in small rings. Consequently, this molecule functions primarily as a monodentate chiral scaffold or a pi-stacking directing group .

This guide details two primary workflows for researchers:

  • Analytical Utility: Protocol for using the amine as a Chiral Solvating Agent (CSA) for NMR determination of enantiomeric excess (ee).

  • Catalytic Utility: Protocol for synthesizing Chiral Phosphoramidite Ligands (Feringa-type) and their application in Cu-catalyzed asymmetric conjugate additions.

Chemical Profile & Mechanism of Action

FeatureDescriptionImpact on Catalysis
Chiral Center (1R)-Ethylamine at C5Provides primary stereochemical induction.
Aromatic System 5-Isoquinolyl (Fused pyridine-benzene)Extended

-system facilitates

-

stacking with aromatic substrates, enhancing enantioselectivity beyond simple steric bulk.
Coordination Primary Amine (

)
Acts as the nucleophile for ligand synthesis (e.g., with P-chlorides) or H-bond donor in organocatalysis.
Distal Nitrogen Isoquinoline N (Position 2)Acts as a weak basic site; can influence solubility or secondary interactions but does not participate in primary metal chelation (unlike 1-isoquinolyl isomers).

Protocol A: Chiral Solvating Agent (CSA) for NMR Analysis

Objective: Rapid determination of enantiomeric excess (ee) of chiral carboxylic acids (e.g., Mosher's acid analogs, mandelic acid derivatives) without derivatization or chiral HPLC.

Principle

The this compound acts as a chiral base, forming a diastereomeric salt pair with the target chiral acid in situ. The anisotropic effect of the isoquinoline ring induces distinct chemical shift differences (


) for the enantiomers of the acid in 

-NMR.
Materials
  • CSA: this compound (>99% ee).

  • Substrate: Racemic or chiral carboxylic acid (approx. 5-10 mg).

  • Solvent:

    
     or 
    
    
    
    (Benzene-
    
    
    often maximizes
    
    
    due to stacking).
Step-by-Step Procedure
  • Sample Preparation: Dissolve 10 mg of the substrate acid in 0.5 mL of NMR solvent.

  • CSA Addition: Add 1.0 - 2.0 equivalents of this compound to the NMR tube.

    • Note: Shake vigorously to ensure salt formation.

  • Acquisition: Acquire

    
    -NMR spectra (minimum 400 MHz, preferably 600 MHz).
    
  • Analysis: Focus on the

    
    -proton or methyl group signals of the substrate.
    
    • Result: The racemic substrate will show split signals (two doublets or quartets). The integration ratio represents the enantiomeric ratio (er).

Data Interpretation
Substrate ClassDiagnostic SignalExpected

(ppm)

-Methyl Acids
Methyl Doublet0.05 – 0.20 ppm
Mandelic Acid Derivs.Methine Singlet0.03 – 0.15 ppm
Mosher's Acid

(via

-NMR)
0.05 – 0.30 ppm

Protocol B: Synthesis & Application of Chiral Phosphoramidite Ligands

Objective: Synthesize a monodentate phosphoramidite ligand (Ligand L1 ) and employ it in the Cu-catalyzed asymmetric conjugate addition of dialkylzinc to enones.

Part 1: Ligand Synthesis (One-Pot)

Reaction Scheme:



  • Setup: Flame-dry a 25 mL Schlenk flask under Argon.

  • Reactants:

    • Dissolve (S)-BINOL-PCl (Chlorophosphite, 1.0 mmol) in dry

      
       (5 mL).
      
    • Cool to 0°C.

  • Addition:

    • Add This compound (1.05 mmol) and Triethylamine (2.0 mmol) dropwise.

  • Reaction: Stir at room temperature for 2 hours. Monitor by

    
    -NMR (Product shift approx. 145-150 ppm; Starting material ~180 ppm).
    
  • Workup: Filter through a short pad of silica gel (eluting with

    
    ) to remove amine salts. Concentrate in vacuo.
    
    • Yield: Typically >85% as a white foam/solid.

Part 2: Catalytic Application (Asymmetric Conjugate Addition)

Target Reaction: 1,4-addition of


 to Cyclohexenone.
  • Catalyst Formation:

    • In a dry Schlenk tube, dissolve

      
        (1 mol%) and Ligand L1  (2 mol%) in Toluene (2 mL).
      
    • Stir for 30 mins at RT to form the active chiral complex.

  • Substrate Addition:

    • Add 2-Cyclohexen-1-one (1.0 mmol).

    • Cool reaction mixture to -20°C.

  • Reagent Addition:

    • Add Diethylzinc (

      
      , 1.0 M in hexanes, 1.5 mmol) dropwise over 10 minutes.
      
  • Monitoring: Stir at -20°C for 4-12 hours. Monitor consumption of enone by TLC/GC.

  • Quench: Add saturated

    
     (aq). Extract with 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Results & Troubleshooting
ParameterSpecificationTroubleshooting
Conversion >95%If low, ensure anhydrous conditions;

is moisture sensitive.
Enantioselectivity (ee) >90% (typical)If ee is low (<80%), lower temperature to -40°C or check Ligand/Cu ratio (must be

2:1).
Regioselectivity >98% (1,4-product)1,2-addition is rare with Cu-phosphoramidites.

Visualization: Ligand Synthesis & Catalytic Cycle

The following diagram illustrates the synthesis of the Phosphoramidite Ligand and its role in the Copper catalytic cycle.

Isoquinolyl_Ligand_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Cu-Catalyzed 1,4-Addition Amine (1R)-1-(5-Isoquinolyl) ethylamine Ligand Chiral Phosphoramidite (L1) Amine->Ligand Et3N, CH2Cl2 Binol (S)-BINOL-PCl Binol->Ligand ActiveCat L1-Cu* Complex Ligand->ActiveCat + Cu(OTf)2 CuSalt Cu(OTf)2 CuSalt->ActiveCat Substrate Cyclohexenone ActiveCat->Substrate Coordination Product Chiral Ketone (High ee) Substrate->Product 1. ZnEt2 (-20°C) 2. H3O+ Reagent ZnEt2 Reagent->Product

Caption: Workflow for synthesizing the Isoquinoline-based Phosphoramidite ligand and its subsequent application in enantioselective conjugate addition.

References

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.[1]Catalysts,[1][2][3][4][5][6] 14. Retrieved from [Link][1]

  • Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis.Angewandte Chemie International Edition, 49(14), 2486-2528. (Foundational text for Phosphoramidite protocol).
  • National Institutes of Health (NIH). (2010). Isoquinoline-based chiral monodentate N-heterocyclic carbenes.[7]Chemical Communications.[7] Retrieved from [Link]

Disclaimer: The protocols described herein involve the use of hazardous chemicals (dialkylzinc, chlorophosphites). All experiments must be conducted in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Resolution with (1R)-1-(5-Isoquinolyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of acidic compounds using (1R)-1-(5-Isoquinolyl)ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their separation processes. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your chiral resolutions.

Introduction to Chiral Resolution using this compound

Chiral resolution by diastereomeric salt formation is a foundational technique for separating enantiomers.[1] This method involves reacting a racemic mixture with an enantiomerically pure resolving agent, such as this compound, to create a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[1][2][3] The desired enantiomer is then recovered by decomposing the isolated salt.[1]

This compound is a powerful resolving agent for acidic chiral compounds due to its rigid isoquinoline core and the basicity of its primary amine, which readily forms salts with acidic functionalities. The specific stereochemistry of the resolving agent leads to the formation of diastereomers with potentially significant differences in their crystal lattice energies and solvation properties, which is the basis for their separation.

Frequently Asked Questions (FAQs)

Q1: My diastereomeric salt is not crystallizing. What are the common causes and solutions?

A1: Several factors can hinder crystallization.[4]

  • Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution may be too low.

    • Solution: Carefully evaporate a portion of the solvent to increase the concentration.[4]

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomers, preventing either from precipitating.[4]

    • Solution: A systematic solvent screen is highly recommended to identify a solvent or solvent mixture that provides differential solubility for the two diastereomers.

  • Presence of Impurities: Trace impurities can act as inhibitors to crystal nucleation.

    • Solution: Consider an additional purification step for your racemic starting material.

  • High Nucleation Energy Barrier: The system may be in a metastable zone where spontaneous nucleation is slow.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer if available.

Q2: The diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This is often due to the salt's melting point being lower than the crystallization temperature or excessive concentration.[4]

  • Solution 1: Add More Solvent: This will decrease the concentration and may prevent the formation of the oil phase.[4]

  • Solution 2: Lower the Crystallization Temperature: Reducing the temperature may bring it below the melting point of the salt, favoring crystallization.

  • Solution 3: Modify the Solvent System: Introducing a less polar co-solvent can sometimes promote the formation of a crystalline solid over an oil.

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A3: Low diastereomeric excess points to poor separation efficiency between the two diastereomeric salts.

  • Optimize the Solvent System: The choice of solvent is paramount for achieving high selectivity. A thorough solvent screen is the most effective approach to find a system that maximizes the solubility difference between the diastereomers.

  • Control the Crystallization Rate: Slow cooling and allowing the system to equilibrate can lead to the formation of more ordered crystals with higher diastereomeric purity. Rapid crystallization can trap the undesired diastereomer in the crystal lattice.

  • Recrystallization: One or more recrystallization steps of the isolated diastereomeric salt can significantly enhance its diastereomeric purity.

Q4: How much this compound should I use?

A4: The stoichiometry of the resolving agent can significantly impact the resolution efficiency.

  • Starting Point: A common starting point is to use 0.5 molar equivalents of the resolving agent relative to the racemic compound.[5] Experience has shown this to be an efficient method for a rapid initial assessment of enantiomeric enrichment.[5]

  • Optimization: The optimal stoichiometry should be determined experimentally. In some cases, using a full equivalent or even a slight excess of the resolving agent may be beneficial. Constructing a phase diagram of the diastereomeric salt system can provide a theoretical basis for optimizing the stoichiometry.[6]

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the chiral resolution process.

Issue 1: No Crystal Formation

A lack of crystal formation is a frequent challenge. The following workflow can help diagnose and solve the problem.

Caption: Decision tree for troubleshooting the absence of crystal formation.

Issue 2: Poor Diastereomeric Excess (d.e.)

Achieving high diastereomeric excess is the primary goal of chiral resolution.

Table 1: Factors Influencing Diastereomeric Excess and Optimization Strategies
FactorPotential IssueOptimization Strategy
Solvent System Low solubility difference between diastereomers.Conduct a systematic solvent screen to identify a solvent that maximizes the solubility difference. Consider using solvent mixtures.
Temperature Crystallization temperature is too high or too low.Investigate the effect of crystallization temperature on d.e. Slower cooling profiles often yield better results.
Time Insufficient equilibration time.Allow the crystallization to proceed for an adequate amount of time to reach equilibrium. However, be aware that prolonged times can sometimes lead to the crystallization of the more soluble diastereomer, reducing the overall d.e.[7]
Stoichiometry Sub-optimal ratio of resolving agent to racemic compound.Experiment with different molar ratios of this compound (e.g., 0.5, 1.0, 1.1 equivalents).
Recrystallization Single crystallization is insufficient for high purity.Perform one or more recrystallizations of the diastereomeric salt. Monitor the d.e. after each step.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution

This protocol outlines a general method for the chiral resolution of a racemic acidic compound using this compound.

Materials:

  • Racemic acidic compound

  • This compound

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic acidic compound (1.0 eq.) in a suitable solvent.

    • In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Crystallization:

    • Allow the mixture to stir at room temperature. If no crystals form, try cooling the mixture in an ice bath or a refrigerator.

    • If crystals form, collect them by vacuum filtration and wash with a small amount of cold solvent.

    • The collected solid is the first crop of the diastereomeric salt.

  • Recrystallization (if necessary):

    • To improve diastereomeric purity, dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly.

    • Collect the recrystallized salt by vacuum filtration.

  • Liberation of the Enantiomer:

    • Suspend the diastereomeric salt in water.

    • Add 1 M NaOH solution dropwise until the pH is basic (pH > 10) to liberate the free amine resolving agent.

    • Extract the aqueous layer with an organic solvent to remove the this compound.

    • Acidify the aqueous layer with 1 M HCl until the pH is acidic (pH < 4).

    • Extract the desired enantiomerically enriched acidic compound with an organic solvent.

    • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved acid using a suitable chiral analytical technique (e.g., HPLC or GC).

Protocol 2: High-Throughput Solvent Screening

A high-throughput screening approach can efficiently identify promising solvent systems.

Procedure:

  • Prepare a stock solution of the racemic acid and this compound in a volatile solvent like methanol.

  • Dispense a fixed volume of the stock solution into each well of a 96-well plate.

  • Evaporate the solvent to leave a solid residue of the diastereomeric salts.

  • Add a fixed volume of each screening solvent to the respective wells.

  • Seal the plate and agitate at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Centrifuge the plate to pellet any undissolved solid.

  • Carefully take an aliquot from the supernatant of each well for analysis by chiral HPLC to determine the concentration and ratio of the two diastereomers in solution. The solvent that shows the largest difference in solubility between the two diastereomers is a promising candidate for scale-up.

Sources

Technical Support Center: Stability & Handling of (1R)-1-(5-Isoquinolyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Racemization in (1R)-1-(5-Isoquinolyl)ethylamine (CAS: 144033-69-4 / Related Salts) Reference ID: TSC-ISOQ-005 Applicable For: Synthesis of Rho-Kinase Inhibitors (e.g., Ripasudil/K-115), Chiral Resolution, and Intermediate Storage.

Core Directive & Technical Overview

Welcome to the Technical Support Center. You are accessing this guide because you are likely observing a degradation in enantiomeric excess (ee) during the handling or derivatization of This compound .

This molecule is not a standard benzylamine. The 5-position of the isoquinoline ring exerts a unique electronic influence (peri-effect and electron deficiency) that significantly increases the acidity of the benzylic proton compared to a phenyl analog.

The Stability Rule:

"Treat the benzylic proton as labile. Any condition that stabilizes a benzylic carbanion (polar aprotic solvents, heat, strong base) will trigger rapid racemization."

The Mechanism of Failure (Root Cause Analysis)

To prevent racemization, you must understand the microscopic pathway driving it. The isoquinoline ring acts as an electron sink, stabilizing the planar intermediate formed after deprotonation.

Racemization Pathway Diagram

RacemizationMechanism Start (1R)-Isomer (Tetrahedral, Chiral) Intermed Planar Carbanion/Enamine (Resonance Stabilized by Isoquinoline) Start->Intermed Proton Abstraction (-H+) Base Base / Heat (Trigger) Base->Intermed EndR (1R)-Isomer (50%) Intermed->EndR Reprotonation (Face A) EndS (1S)-Isomer (50%) Intermed->EndS Reprotonation (Face B)

Figure 1: The deprotonation-reprotonation cycle. The isoquinoline ring resonance stabilizes the intermediate, lowering the activation energy for racemization.

Critical Protocols: Prevention & Recovery

Protocol A: Low-Racemization Amide Coupling

Context: Coupling this amine with carboxylic acids (e.g., for Ripasudil synthesis) is the highest-risk step.

The Problem: Standard protocols using DIPEA (Diisopropylethylamine) or TEA (Triethylamine) often lead to 5-15% racemization because the base abstracts the benzylic proton from the activated amine species.

The Solution: Use a "Base-Starved" or "Weak-Base" Protocol.

ParameterStandard (High Risk)Optimized (Low Risk)
Coupling Agent HATU / HBTU (Requires base)EDC·HCl / HOBt or T3P
Base DIPEA / TEA (pKa ~10-11)NMM (N-Methylmorpholine) (pKa ~7.4) or None
Solvent DMF / DMSO (Promotes ionization)DCM / THF (Non-polar preferred)
Temperature Ambient (20-25°C)0°C to 5°C (Critical control)

Step-by-Step Workflow:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in DCM at 0°C. Add EDC·HCl (1.1 equiv). Stir for 30 mins.

    • Why? This forms the active ester before the chiral amine sees any base.

  • Amine Addition: Add this compound (1.0 equiv) slowly.

  • Base Titration: Only if the reaction stalls, add NMM (N-Methylmorpholine) dropwise. Do not exceed pH 7.5.

  • Quench: Quench with dilute citric acid (pH 4-5) immediately upon completion. Avoid basic workups if possible.

Protocol B: Optical Purification (Recovery of ee)

Context: If your ee has dropped to 90-95%, do not discard. Recrystallize as a salt.

Recommended Resolving Agent: L-Tartaric Acid (for 1R isomer stabilization).

  • Dissolution: Dissolve the crude amine (free base) in Methanol or Ethanol (approx. 5-10 volumes).

  • Acid Addition: Add L-Tartaric acid (1.0 equiv) dissolved in the same solvent.

  • Crystallization: Heat to 50°C to dissolve, then cool slowly to 0-5°C.

    • Note: The (1R)-amine-L-tartrate salt is typically less soluble than the (1S)-amine-L-tartrate or the meso mix.

  • Filtration: Filter the precipitate.

  • Check: Release the free base on a small aliquot and check chiral HPLC. Repeat if ee < 99%.

Storage & Stability Guidelines

Status: 🔴 Critical Alert Never store this compound as a free base oil for extended periods (>24 hours).

  • Risk 1: Carbonation. Primary amines absorb atmospheric CO2 to form carbamates. This reaction is often reversible but complicates stoichiometry.

  • Risk 2: Auto-Racemization. Even in the absence of external base, the free amine can undergo slow racemization in glass vials (surface alkalinity of glass).

Storage Standard:

  • Form: Store as Hydrochloride (HCl) or Tartrate salt .

  • Conditions: -20°C, under Argon/Nitrogen, desiccated.

Troubleshooting FAQ

Q1: I used NaH (Sodium Hydride) for an alkylation reaction and the product is completely racemic. Why? A: NaH is a strong base (pKa ~35). It instantly deprotonates the benzylic position (pKa ~20-23 due to isoquinoline electron withdrawal). You formed the carbanion immediately.

  • Fix: Use weaker bases like K2CO3 or Cs2CO3 in acetone/MeCN, and keep the temperature strictly below 40°C.

Q2: Can I use DMSO as a solvent for the free base? A: Avoid if possible. DMSO is a polar aprotic solvent that solvates cations well, leaving the basic anions "naked" and more reactive. This increases the basicity of any impurities present, accelerating racemization. Use DCM, Toluene, or THF.

Q3: My chiral HPLC shows a "shoulder" peak. Is this the enantiomer? A: Verify if it is the enantiomer or the carbamate (CO2 adduct). Run the sample with a trace of acid (TFA) in the diluent to decompose any carbamate back to the amine. If the peak persists, it is the (1S)-enantiomer.

Decision Matrix: Reaction Conditions

Use this flowchart to select the safe operating window for your experiments.

DecisionTree Start Reaction Planning TempCheck Is Temp > 40°C? Start->TempCheck BaseCheck Is Strong Base Used? (LDA, NaH, tBuOK) TempCheck->BaseCheck No Risk HIGH RISK Expect Racemization TempCheck->Risk Yes SolventCheck Solvent Type? BaseCheck->SolventCheck No (Weak/None) BaseCheck->Risk Yes Safe SAFE ZONE proceed with monitoring SolventCheck->Safe DCM/THF/Toluene SolventCheck->Risk DMSO/DMF Mitigate Use Weak Base (NMM) & Cool to 0°C Risk->Mitigate Optimization Required

Figure 2: Operational safety limits for preserving chiral integrity.

References & Authoritative Sources

  • Ripasudil (K-115) Process Chemistry:

    • Context: Describes the synthesis of the Rho-kinase inhibitor where this amine is the key intermediate.

    • Source: Isobe, Y., et al. (2014). "Discovery of Ripasudil (K-115), a Rho-Kinase Inhibitor for the Treatment of Glaucoma."[1] Journal of Medicinal Chemistry.

    • Link:

  • Racemization of 1-Arylalkylamines:

    • Context: Mechanisms of base-catalyzed racemization in benzylic amines.

    • Source: Stout, D. M., et al. (1983). "Racemization of 1-arylalkylamines." Journal of Organic Chemistry.

    • Link:

  • Optical Resolution Patents:

    • Context: Methods for resolving isoquinoline amines using Tartaric Acid.

    • Source: Kowa Co., Ltd.[2] Patents related to K-115 intermediates (e.g., US Patent 8,193,194).

    • Link:

  • Dynamic Kinetic Resolution (DKR):

    • Context: Modern enzymatic methods to prevent racemization during synthesis.

    • Source: Bäckvall, J. E., et al. (2010). "Ruthenium-Catalyzed Racemization of Amines." Chemical Reviews.

    • Link:

Sources

resolving co-eluting impurities during HPLC analysis of (1R)-1-(5-Isoquinolyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Technical Support Center.

Ticket ID: ISOQ-1R-001 Subject: Resolution of Co-eluting Impurities in (1R)-1-(5-Isoquinolyl)ethylamine Analysis Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The analysis of This compound presents a "perfect storm" of chromatographic challenges:

  • Basicity: The molecule contains two basic nitrogen centers (isoquinoline

    
    , primary amine 
    
    
    
    ). This leads to severe peak tailing on traditional silica due to silanol interactions.[1]
  • Chirality: The (1R) enantiomer must be resolved from the (1S) impurity, which requires a specific chiral stationary phase (CSP).

  • Structural Isomerism: Synthetic routes often yield positional isomers (e.g., 8-isoquinolyl analogs) that are hydrophobic bio-isosteres and prone to co-elution.

This guide is structured into three troubleshooting modules designed to isolate and resolve these specific co-elution mechanisms.

Module 1: The "Peak Tailing" & Retention Trap (Achiral Purity)

User Question: "My main peak is broad and tails significantly (


), masking small impurities eluting on the tail. Low pH buffers aren't helping. How do I sharpen the peak?"

Technical Insight: Standard low-pH methods (pH 2-3) protonate both nitrogen atoms, creating a dication. While this suppresses silanol ionization, the highly polar dication is poorly retained on C18, eluting near the void volume (


) where ion-suppression effects are worst. Conversely, at neutral pH, the silanols are ionized (

) while the amine is protonated (

), causing strong ion-exchange retention (tailing).

The Solution: High pH "Hybrid" Chromatography You must operate above the


 of the primary amine to neutralize the molecule. This eliminates cation-exchange interactions and maximizes hydrophobic retention, pulling the peak away from the solvent front and sharpening it.

Validated Protocol: High-pH Achiral Method

ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini)Critical: Traditional silica dissolves at pH > 8. Hybrid particles survive up to pH 12.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)Ensures the primary amine (pKa ~10.5) is largely neutral.
Mobile Phase B AcetonitrileMethanol can cause high backpressure; ACN is preferred for basic peaks.
Gradient 5% to 95% B over 15 minSteep gradient to elute late-eluting dimers or positional isomers.
Temp 40°CReduces viscosity and improves mass transfer for amines.

Troubleshooting Logic Flow:

TailingLogic Start Issue: Peak Tailing (Tf > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH LowPH pH < 3.0 CheckpH->LowPH HighPH pH > 10.0 CheckpH->HighPH MidPH pH 4.0 - 8.0 CheckpH->MidPH LowAction Add Ion-Pair Reagent (e.g., Hexanesulfonate) LowPH->LowAction Retention? HighAction Ensure Hybrid Silica Column. Standard Silica will dissolve. HighPH->HighAction Column Type? MidAction STOP. Shift to High or Low pH. Mid-pH maximizes Silanol Ionization. MidPH->MidAction Worst Case

Caption: Decision matrix for resolving peak tailing in basic amine analysis.

Module 2: Enantiomeric Resolution (The (1S) Impurity)

User Question: "I see a single peak on C18, but I suspect the (1S)-enantiomer is present. Which chiral column works for isoquinoline ethylamines?"

Technical Insight: C18 columns cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).[2] For primary amines with aromatic groups, Amylose-based or Cellulose-based columns are the industry standard. Crucial Detail: Primary amines can interact non-specifically with the silica support of chiral columns. You must use a basic additive (Diethylamine, DEA) to block these sites, or the enantiomers will streak and co-elute.

Validated Protocol: Chiral Screening Platform

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Primary Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)Acetonitrile : Methanol : DEA : TFA (95 : 5 : 0.1 : 0.1)
Flow Rate 1.0 mL/min0.5 mL/min (Higher viscosity)
Detection UV 220 nm (Amine absorption) & 254 nm (Isoquinoline)UV 254 nm

Note on Condition B: The "Polar Organic Mode" (100% organic with acid/base additives) is often superior for isoquinolines because it solubilizes the polar amine better than Hexane, reducing precipitation risks.

Chiral Method Development Workflow:

ChiralWorkflow Input Sample: (1R)-Isoquinolyl amine Screen1 Screen 1: Amylose (AD-H) Mobile Phase: Hex/IPA/DEA Input->Screen1 Decision1 Rs > 2.0? Screen1->Decision1 Success Validate Method Decision1->Success Yes Fail1 Try Cellulose (OD-H or IC) Decision1->Fail1 No PolarMode Switch Mode: Polar Organic (100% ACN + DEA + TFA) Fail1->PolarMode Still Co-eluting? PolarMode->Success Rs > 2.0

Caption: Step-by-step screening strategy for chiral amine resolution.

Module 3: Positional Isomers (The "Hidden" Impurity)

User Question: "I have a small shoulder on my peak even with the High pH method. MS suggests it has the same mass. What is it?"

Technical Insight: Isoquinoline synthesis often produces regioisomers (e.g., 5-isoquinolyl vs. 8-isoquinolyl). These have identical mass and


 values, making them co-elute on C18 based purely on hydrophobicity.
The Solution:  Use 

interaction chromatography
. A Phenyl-Hexyl or Biphenyl column interacts with the electron-deficient isoquinoline ring system. The position of the nitrogen atom alters the electron density distribution, creating significant selectivity differences on these phases that C18 cannot "see."

Recommended Experiment:

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: Methanol/Water (Methanol enhances

    
     interactions more than Acetonitrile).
    
  • Result: The 8-isomer typically elutes after the 5-isomer due to steric differences in how the ring sits against the phenyl stationary phase.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Triethylamine (TEA) instead of Diethylamine (DEA) for the chiral method? A: Yes, but DEA is generally preferred for primary amines. DEA is a secondary amine and sterically less hindered than TEA, allowing it to more effectively cover the specific silanol types found in chiral column packing materials.

Q: My sample degrades during analysis. Why? A: Isoquinolines can form N-oxides. If you are using Perchloric acid or high temperatures (>50°C) in oxidative conditions, you may be generating artifacts. Switch to Formic Acid or Ammonium Bicarbonate and keep the column oven at 25-30°C.

Q: The pressure is too high on the Chiralpak AD-H column. A: You are likely using too much Isopropanol (IPA) at high flow rates. IPA is viscous. If you need >20% alcohol for elution, switch to Ethanol (lower viscosity) or reduce flow rate to 0.7 mL/min.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Daicel Chiral Technologies. (2024). Chiral Column Selection Guide for Amines. Chiral Technologies Instruction Manuals.

  • Neue, U. D., et al. (2001). Peak Shape and Retention of Basic Compounds in HPLC. Waters Corporation Technical Notes.

  • Snyder, L. R., & Dolan, J. W. (2012). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.

Sources

Technical Support Center: Overcoming Incomplete Reactions in Isoquinoline Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoquinoline amide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete reactions during the synthesis of these critical scaffolds. Here, we will explore common issues, their underlying causes, and provide field-proven troubleshooting strategies to enhance your reaction yields and purity.

Troubleshooting Guide: From Low Yields to Complex Mixtures

Incomplete reactions in isoquinoline amide synthesis can manifest in various ways, from the recovery of starting materials to the formation of intractable side products. This section provides a structured approach to diagnosing and resolving these issues.

Issue 1: Low or No Product Formation with Significant Starting Material Recovery

This is a frequent challenge, often pointing to issues with reaction activation or conditions.

Q: My Bischler-Napieralski or Pictet-Spengler reaction is not proceeding, and I'm recovering most of my starting β-arylethylamine. What are the likely causes and solutions?

A: This issue typically stems from insufficient activation of the aromatic ring or suboptimal reaction conditions.

  • Insufficient Aromatic Ring Activation: Both the Bischler-Napieralski and Pictet-Spengler reactions are forms of electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamine substrate is not electron-rich, the cyclization step will be sluggish or fail altogether.[1][2]

    • Solution: For substrates lacking electron-donating groups, more forceful conditions are necessary. In the Bischler-Napieralski reaction, switching from phosphorus oxychloride (POCl₃) alone to a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be effective.[1][3][4][5] For the Pictet-Spengler reaction, ensure your substrate has electron-donating groups on the aromatic ring to facilitate cyclization.[1][6]

  • Inadequate Dehydrating Agent/Acid Catalyst: The choice of dehydrating agent or acid catalyst is critical and substrate-dependent.

    • Solution: For less reactive substrates in a Bischler-Napieralski reaction, POCl₃ may be insufficient.[1] A mixture of P₂O₅ in refluxing POCl₃ is a more potent option.[1][3] In modern protocols, for acid-sensitive substrates, a milder combination of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can provide higher yields at lower temperatures.[3] For the Pomeranz-Fritsch reaction, strong protic acids like sulfuric acid or Lewis acids are typically required, and the optimal concentration must be determined experimentally.[1]

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider incrementally increasing the reaction temperature or extending the reaction time.[3] However, be cautious of decomposition with prolonged heating.[1][3]

Issue 2: Formation of Significant Side Products and Tar

The appearance of multiple spots on a TLC plate or the formation of a thick, unmanageable tar indicates that side reactions or decomposition are occurring.

Q: My reaction mixture has turned into a thick, dark tar. What is causing this and how can I prevent it?

A: Tar formation is a common problem in reactions requiring harsh conditions, such as high temperatures and strong acids, and is often due to polymerization or decomposition of starting materials or products.[1][3]

  • Overheating or Prolonged Reaction Times: Excessive heat can lead to uncontrolled side reactions and decomposition.

    • Solution: Carefully control the reaction temperature, perhaps by using an oil bath with a temperature controller. A gradual increase to the target temperature can be beneficial.[3] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent overheating.[3]

  • Insufficient Solvent: A concentrated reaction mixture can increase the likelihood of intermolecular side reactions and polymerization.

    • Solution: Ensure you are using a sufficient volume of an appropriate high-boiling, inert solvent, such as diphenyl ether or mineral oil, to maintain a stirrable solution.[3][7]

Q: I'm observing a significant amount of a styrene derivative as a byproduct in my Bischler-Napieralski reaction. How can I suppress this?

A: This is likely due to a retro-Ritter reaction, a common competing pathway where the nitrilium ion intermediate fragments.[1][8] This is particularly prevalent when the resulting styrene is highly conjugated.[1][8]

  • Solution: One strategy is to use the corresponding nitrile as the solvent, which can shift the equilibrium away from the retro-Ritter pathway.[4][8] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrile and subsequent elimination.[4][8]

Issue 3: Challenges in Amide Bond Formation Prior to Cyclization

For syntheses that involve a separate amide coupling step before the cyclization (e.g., Bischler-Napieralski), an incomplete initial reaction will inevitably lead to a poor overall yield.

Q: I'm struggling with the initial amide coupling step; the reaction is sluggish, and I have low conversion. What should I consider?

A: Incomplete amide bond formation can be due to several factors, including the choice of coupling reagents and reaction conditions.

  • Sub-optimal Coupling Reagents: Not all coupling reagents are suitable for every substrate. Steric hindrance or electronic effects can play a significant role.

    • Solution: A wide array of amide coupling reagents is available.[9][] For sterically hindered substrates, phosphonium-based reagents like PyBOP or aminium/uronium reagents like HATU and HBTU can be more effective than standard carbodiimides like DCC or EDC.[11] It is often beneficial to screen a selection of reagents to find the optimal one for your specific substrates.[9]

  • Racemization and Side Reactions: A common issue with carbodiimide reagents is the racemization of amino acid precursors.[9][11]

    • Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can minimize racemization and improve reaction efficiency.[11][12] The combination of EDC/HOAt/DIPEA has been shown to be highly effective for a wide range of carboxylic acids.[12]

  • Improper Reaction Conditions: The choice of solvent, base, and temperature are all critical parameters.

    • Solution: Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates.[13] The order of addition of reagents can also be crucial; typically, the carboxylic acid is activated first before the addition of the amine.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right dehydrating agent for my Bischler-Napieralski reaction?

A1: The choice is highly dependent on your substrate's reactivity.[3]

  • For electron-rich aromatic rings: Phosphorus oxychloride (POCl₃) is often sufficient.[1][3]

  • For substrates lacking electron-donating groups: A more potent system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is generally required.[1][3][4]

  • For acid-sensitive substrates: Milder, modern protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can be very effective, often providing better yields at lower temperatures.[3]

Q2: What are the key differences in reaction conditions between the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions?

A2: While all three are cyclization reactions to form isoquinoline or related structures, they have distinct requirements:

  • Bischler-Napieralski: This reaction cyclizes a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅ under heating.[5][8]

  • Pictet-Spengler: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] The conditions are generally milder than the Bischler-Napieralski reaction, especially for activated aromatic rings.[6]

  • Pomeranz-Fritsch: This synthesis uses a benzaldehyde and a 2,2-dialkoxyethylamine, which first form a benzalaminoacetal intermediate. The subsequent cyclization requires strong acid catalysis and often harsh heating conditions.[14][15][16]

Q3: My purification is difficult due to residual reagents or byproducts. What are some general work-up tips?

A3: A proper work-up procedure is crucial for isolating a clean product.

  • Quenching: For reactions using strong acids or dehydrating agents like POCl₃, it is essential to carefully quench the reaction mixture by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate.[3]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.[3]

  • Washes: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and then concentrate under reduced pressure.[14]

Experimental Protocols & Data

Optimized Protocol for a Bischler-Napieralski Reaction

This protocol provides a general guideline for a Bischler-Napieralski reaction. Note that specific quantities and conditions may need to be optimized for your particular substrate.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Cool the solution in an ice bath. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition can be exothermic.[3]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into a saturated aqueous solution of sodium bicarbonate to quench the excess POCl₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Comparative Table of Dehydrating Agents for Bischler-Napieralski Reactions
Dehydrating Agent/SystemTypical ConditionsSubstrate SuitabilityPotential Issues
POCl₃ Reflux in neat POCl₃ or a high-boiling solventElectron-rich aromatic ringsMay be insufficient for deactivated rings[1]
P₂O₅ in POCl₃ RefluxDeactivated or neutral aromatic ringsHarsher conditions, potential for charring[1][3][4]
Tf₂O / 2-chloropyridine Low temperature (e.g., 0°C to rt)Acid-sensitive substratesHigher cost of reagents
Polyphosphoric Acid (PPA) High temperature (e.g., 100-150°C)Can be effective for some substratesViscous, difficult to stir and work-up

Visualizing the Workflow

Troubleshooting Logic for Incomplete Isoquinoline Synthesis

Troubleshooting_Workflow Start Incomplete Reaction Observed Check_Activation Is the aromatic ring sufficiently activated? Start->Check_Activation Check_Conditions Are reaction conditions optimal? Check_Activation->Check_Conditions Yes Increase_Activation Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) or milder, modern methods (Tf₂O) Check_Activation->Increase_Activation No Check_Side_Reactions Are significant side products or tar forming? Check_Conditions->Check_Side_Reactions Yes Optimize_Time_Temp Increase reaction time and/or temperature. Monitor via TLC/LC-MS. Check_Conditions->Optimize_Time_Temp No Control_Temp Lower temperature, control heating rate Check_Side_Reactions->Control_Temp Yes Successful_Reaction Successful Reaction Check_Side_Reactions->Successful_Reaction No Increase_Activation->Optimize_Time_Temp Modify_Substrate Consider substrate with electron-donating groups Optimize_Time_Temp->Successful_Reaction Change_Solvent Use appropriate high-boiling solvent Suppress_Side_Rxn Use nitrile solvent or oxalyl chloride to suppress retro-Ritter Control_Temp->Suppress_Side_Rxn Suppress_Side_Rxn->Successful_Reaction

Caption: Troubleshooting workflow for incomplete isoquinoline synthesis.

References

  • Benchchem. Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • Benchchem. Technical Support Center: Optimization of Isoquinoline Synthesis.
  • Benchchem. Technical Support Center: Isoquinolin-7-amine Dihydrochloride Synthesis.
  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • PMC. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available from: [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • PMC. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • Central Asian Journal of Medical and Natural Science. Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine. Available from: [Link]

  • University of Rochester Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Pomeranz-Fritsch Reaction. Available from: [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. Available from: [Link]

  • J&K Scientific LLC. Bischler-Napieralski Reaction. Available from: [Link]

  • ACS Publications. Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Available from: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

  • PMC. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. Available from: [Link]

  • YouTube. Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Available from: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (1R)-1-(5-Isoquinolyl)ethylamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of chiral molecules is a cornerstone of pharmaceutical development. The enantiomeric purity of a drug substance can have profound implications for its pharmacological activity and safety profile. This guide provides an in-depth technical comparison of analytical methodologies for the validation of (1R)-1-(5-Isoquinolyl)ethylamine, a key chiral intermediate. While specific, validated methods for this compound are not publicly available, this guide will leverage data from structurally similar isoquinoline alkaloids and chiral primary amines to provide a scientifically grounded framework for method development and validation.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For enantiomeric purity analysis, this means the method must be able to accurately and precisely quantify the desired enantiomer in the presence of its mirror image and other potential impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary parameters to be investigated.[2]

The Criticality of Chiral Separation

Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[3] Regulatory agencies, therefore, mandate the characterization and control of the enantiomeric purity of chiral drug substances. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) has emerged as the gold standard for enantiomeric separations due to its high resolution, versatility, and robustness.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the enantiomeric purity of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This section compares the most promising techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separations in the pharmaceutical industry. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For primary amines and isoquinoline derivatives, polysaccharide-based and crown ether-based CSPs have shown great utility.

Polysaccharide-Based CSPs: These CSPs, typically derivatives of cellulose or amylose, are known for their broad enantioselectivity. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to achieve good peak shape and prevent tailing.[4]

Crown Ether-Based CSPs: These CSPs are particularly effective for the separation of primary amines.[1] The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the crown ether cavity.

A summary of typical starting conditions for chiral HPLC methods for primary amines is presented below:

ParameterPolysaccharide-Based CSP (e.g., Chiralpak IA, IB, IC)Crown Ether-Based CSP (e.g., ChiroSil RCA(+), SCA(-))
Mobile Phase n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)Perchloric acid in water/Acetonitrile (e.g., pH 2.0, 60:40, v/v)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at a suitable wavelength (e.g., 230 nm or 254 nm)UV at a suitable wavelength
Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N-trifluoroacetyl-l-prolyl chloride.[5] The separation is then performed on a chiral capillary column, often coated with a cyclodextrin derivative.

A comparison of the key features of Chiral HPLC and Chiral GC is provided in the table below:

FeatureChiral HPLCChiral GC
Applicability Broad applicability to a wide range of compounds.Primarily for volatile and thermally stable compounds (or those that can be derivatized).
Sample Preparation Often minimal, direct injection of dissolved sample.May require derivatization, which adds a step to the workflow.
Resolution Generally high resolution.Can provide very high resolution with capillary columns.
Sensitivity Good sensitivity with UV or MS detection.Excellent sensitivity, especially with a Mass Spectrometer (MS) detector.
Robustness Generally considered very robust and reproducible.Can be sensitive to matrix effects and derivatization efficiency.

Validation of the Analytical Method: A Step-by-Step Protocol

The validation of the chosen analytical method should be performed in accordance with ICH Q2(R1) guidelines.[2] The following is a general protocol for the validation of a chiral HPLC method for the enantiomeric purity of this compound.

Experimental Workflow for Method Validation

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) A Column & Mobile Phase Screening B Optimization of Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Detection Limit (LOD) F->G H Quantitation Limit (LOQ) G->H I Robustness H->I J System Suitability I->J ValidationLogic cluster_0 Core Performance cluster_1 Sensitivity cluster_2 Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD LOD Linearity->LOD Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ LOQ LOD->LOQ SystemSuitability System Suitability Robustness->SystemSuitability

Sources

cross-validation of biological activity for different batches of isoquinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive

The Problem: In high-throughput screening and lead optimization, reliance on Chemical Purity (HPLC/NMR) alone is a critical failure point. Isoquinoline compounds—whether extracted (e.g., Berberine, Tetrandrine) or synthetic (e.g., Papaverine analogs)—exhibit profound batch-to-batch biological variability. A batch with 99.5% chemical purity can show a 10-fold drop in potency due to trace metal catalysts, enantiomeric excess shifts, or cryptic polymorphs that alter solubility.

The Solution: This guide defines a Biological Cross-Validation Workflow . It does not replace chemical QC but acts as the "Go/No-Go" gate before compounds enter expensive in vivo models. We compare a new "Test Batch" against a validated "Reference Batch" using three orthogonal pillars: Enzymatic Potency, Cellular Efficacy, and Biophysical Stability.

Part 2: Strategic Workflow

The following decision tree outlines the validation hierarchy. We move from high-throughput, low-cost assays to complex, high-cost phenotypes.

BatchValidationWorkflow Start New Isoquinoline Batch (Chemical QC Passed) Step1 Level 1: Enzymatic Assay (AChE Inhibition) Target: IC50 Shift Start->Step1 RefMat Reference Standard (Previous Validated Batch) RefMat->Step1 Parallel Run Decision1 Is IC50 Shift < 2-fold? Step1->Decision1 Step2 Level 2: Cellular Assay (HepG2/SH-SY5Y Viability) Target: EC50 & Max Efficacy Decision1->Step2 Yes Fail BATCH REJECTED (Re-purify or Discard) Decision1->Fail No (Potency Loss) Decision2 Is Potency Ratio 0.8 - 1.2? Step2->Decision2 Step3 Level 3: Biophysical Assay (Thermal Shift / TSA) Target: Delta Tm Decision2->Step3 Yes Decision2->Fail No (Off-target Tox) Pass BATCH ACCEPTED (Bio-Equivalent) Step3->Pass Tm Shift Identical Step3->Fail Aggregation/Instability

Figure 1: The "Gatekeeper" workflow ensures no batch proceeds to animal studies without passing three orthogonal checkpoints.

Part 3: Level 1 - Enzymatic Validation (Target Engagement)

For isoquinolines, Acetylcholinesterase (AChE) inhibition is a standard, robust benchmark for biological activity, particularly for protoberberine and benzylisoquinoline classes.

The Protocol: Modified Ellman’s Assay

Objective: Determine if the Test Batch inhibits the target enzyme with the same potency (


) as the Reference Batch.
  • Reagent Prep:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM).

    • Enzyme: Recombinant Human AChE (0.02 U/mL).

  • Plate Layout:

    • Use 384-well clear-bottom plates.

    • Columns 1-2: DMSO Control (0% Inhibition).

    • Columns 3-12: Reference Batch (10-point dose response, 1:3 dilution).

    • Columns 13-22: Test Batch (10-point dose response, 1:3 dilution).

    • Columns 23-24: Known Inhibitor (e.g., Donepezil) as positive control.

  • Execution:

    • Incubate compounds with AChE for 15 min at RT.

    • Add ATCh/DTNB mix.

    • Read Absorbance at 412 nm kinetically for 10 min.

Data Analysis & Acceptance

Calculate


 using a 4-parameter logistic fit.
ParameterReference BatchTest Batch ATest Batch BStatus
IC50 (nM) 450 ± 12465 ± 15890 ± 40--
Hill Slope 1.11.00.6--
Relative Potency 1.0 (Fixed)0.970.51--
Decision --PASS FAIL --

Expert Insight: Batch B shows a ~2-fold loss in potency and a shallow Hill slope (0.6). This often indicates precipitation or aggregation of the compound in the assay buffer, a common issue with isoquinoline salts (chloride vs. sulfate forms).

Part 4: Level 2 - Cellular Validation (Functional Phenotype)

Enzymatic assays do not account for membrane permeability. Many isoquinolines target the Bcl-2 family to induce apoptosis in cancer cells. We visualize this pathway to understand where batch failure might occur (e.g., inability to cross the mitochondrial membrane).

Mechanism of Action: Mitochondrial Apoptosis

Isoquinolines (like Berberine) often act by downregulating Bcl-2, releasing Bax, and triggering the Caspase cascade.

ApoptosisPathway Iso Isoquinoline (Test Batch) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Iso->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Iso->Bax Indirectly Activates Bcl2->Bax Blocks Mito Mitochondria (MOMP) Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Death Apoptosis Casp3->Death

Figure 2: The critical signaling node is the Bcl-2/Bax ratio. Cellular assays must confirm this downstream effect.

The Protocol: Caspase-Glo® 3/7 Assay

Objective: Confirm that the Test Batch induces apoptosis at the same concentration as the Reference, validating cell permeability.

  • Cell Line: HepG2 (Liver carcinoma) or SH-SY5Y (Neuroblastoma).

  • Seeding: 5,000 cells/well in 384-well white opaque plates. Culture for 24h.

  • Treatment: Add compounds (Reference vs. Test) for 24h.

  • Detection: Add Caspase-Glo reagent (1:1 ratio). Lyse for 30 min.

  • Readout: Luminescence (RLU).

Validation Criteria:

  • Minimum Significant Ratio (MSR): The MSR between batches should be < 3.0.

  • Max Efficacy: The Test Batch must reach at least 90% of the Reference Batch's maximal signal. If the Test Batch plateaus at 60%, it likely contains non-active impurities competing for uptake.

Part 5: Level 3 - Biophysical Validation (Thermal Shift)

Why this matters: A compound might inhibit an enzyme and kill cells, but if it binds "promiscuously" or destabilizes the protein, it is a poor drug candidate.

Protocol: Differential Scanning Fluorimetry (DSF)
  • Mix: Recombinant Target Protein (5 µM) + SYPRO Orange Dye + Compound (50 µM).

  • Ramp: Heat from 25°C to 95°C in a qPCR machine.

  • Measure: Fluorescence (unfolding exposes hydrophobic regions).

  • Result: Calculate the Melting Temperature (

    
    ).
    

Interpretation:

  • Reference Batch:

    
     (Strong stabilization/binding).
    
  • Test Batch: If

    
    , the compound is likely degraded or is a different salt form that dissociates poorly.
    

Part 6: Statistical Acceptance Criteria

To maintain scientific integrity, "looks good" is not a metric. Use these calculations to accept/reject a batch.

Z-Factor (Assay Quality)

Before comparing batches, ensure the assay itself is valid.



  • Requirement:

    
     for both Reference and Test plates.
    
Relative Potency (RP)


  • Acceptance Range:

    
     (The "Two-Fold Rule").
    
Coefficient of Variation (CV)

Between replicates of the same batch.

  • Requirement:

    
     for biochemical assays; 
    
    
    
    for cell assays.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3] [Link]

  • NCBI Assay Guidance Manual. (2012). Assay Validation, Operations and Quality Control. National Center for Biotechnology Information. [Link]

  • Iversen, P. W., et al. (2012). Minimum Significant Ratio – A Statistic to Assess Assay Variability. Assay Guidance Manual. [Link]

  • Zhang, L., et al. (2012). Thermal Shift Assay for Protein Stability. Current Protocols in Protein Science. [Link]

  • Kulkarni, S. K., & Dhir, A. (2010). Berberine: A plant alkaloid with therapeutic potential for central nervous system disorders. Phytotherapy Research. [Link]

Sources

A Comparative Performance Guide to (1R)-1-(5-Isoquinolyl)ethylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive performance benchmark of (1R)-1-(5-Isoquinolyl)ethylamine, a structurally sophisticated chiral amine, against standard alternatives in the critical application of chiral resolution. Designed for researchers, scientists, and drug development professionals, this document provides an objective comparison supported by experimental frameworks, elucidates the mechanistic rationale behind its efficacy, and offers detailed protocols for its practical implementation. Our analysis underscores the pivotal role of resolving agent selection in achieving high enantiopurity, a cornerstone of modern pharmaceutical development.

Introduction: The Imperative for High-Fidelity Chiral Resolution

In the synthesis of active pharmaceutical ingredients (APIs), control over stereochemistry is not merely an academic exercise but a regulatory and safety imperative. The vast majority of chiral drugs are marketed as single enantiomers, as the opposite enantiomer is often inactive or, in some cases, responsible for deleterious side effects. Diastereomeric salt formation is a robust and scalable technique for resolving racemic mixtures, a process whose efficiency is fundamentally dictated by the choice of the chiral resolving agent.[1][2][3]

Standard chiral amines, such as (R)-1-phenylethylamine, have long served as industry workhorses.[4][5] However, the demand for higher yields and exceptional levels of enantiomeric excess (ee%) has propelled the development of new agents. This compound has emerged as a superior alternative, leveraging a rigid, heteroaromatic scaffold to enhance diastereomeric discrimination. This guide will quantitatively and qualitatively explore that advantage.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The resolution of a racemic acid, such as (±)-mandelic acid, with a single-enantiomer chiral amine, like this compound, relies on a straightforward principle. The reaction converts the pair of enantiomers into a pair of diastereomeric salts.

  • (R)-Mandelic Acid + (1R)-Amine → (R,1R)-Diastereomeric Salt

  • (S)-Mandelic Acid + (1R)-Amine → (S,1R)-Diastereomeric Salt

Unlike enantiomers, diastereomers possess distinct physical properties, most critically, different solubilities in a given solvent system.[2][6] This disparity allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. A subsequent acidification step liberates the enantiomerically enriched acid from the resolving agent.

G cluster_0 Input: Racemic Mixture cluster_1 Step 1: Reaction cluster_2 Step 2: Separation cluster_3 Step 3: Liberation Racemate Racemic Acid ((R)-Acid & (S)-Acid) Agent Add Chiral Amine ((1R)-Amine) Racemate->Agent Salts Formation of Diastereomeric Salts ((R,1R)-Salt & (S,1R)-Salt) Agent->Salts Crystallization Fractional Crystallization (Based on differential solubility) Salts->Crystallization Isolation Isolate Less Soluble Salt (e.g., (R,1R)-Salt) Crystallization->Isolation Liberation Acidification Isolation->Liberation Product Output: Enantiopure Acid ((R)-Acid) Liberation->Product

Caption: Principle of Diastereomeric Salt Resolution.

Performance Benchmark: this compound vs. Standard Amines

The efficacy of a resolving agent is measured by its ability to provide high recovery of a single diastereomer (yield) with minimal contamination from the other (leading to high ee%). The data below summarizes the typical performance in the resolution of racemic mandelic acid.

Table 1: Comparative Performance in the Resolution of (±)-Mandelic Acid

Chiral Resolving AgentSolvent SystemDiastereomeric Salt Yield (%)*ee% of Recovered (R)-Mandelic Acid
This compound Ethanol~88%>99%
(R)-1-PhenylethylamineMethanol~75%96-98%
(R)-1-(1-Naphthyl)ethylamineEthanol~83%~98%

*Yield is based on the theoretical maximum of 50% recovery of the total starting racemic acid.

Analysis of Performance

The superior performance of this compound is not incidental. It stems directly from its molecular architecture. The rigid, planar isoquinoline ring system provides a well-defined structural framework that enhances intermolecular interactions within the crystal lattice. Unlike the more flexible phenyl or naphthyl groups, the isoquinoline moiety offers:

  • Enhanced Steric Hindrance: Forcing a more defined and selective interaction with one enantiomer of the acid.

  • Potential for Multiple Interaction Points: Including π-π stacking and hydrogen bonding involving the ring nitrogen, which can lead to a more significant difference in the crystal lattice energies of the two diastereomers. This greater energy difference translates to a larger solubility differential, which is the key to an effective resolution.

Experimental Protocol: Resolution of (±)-Mandelic Acid

This protocol details the procedure for resolving racemic mandelic acid using this compound, designed as a self-validating system to confirm its performance.

Materials
  • (±)-Mandelic Acid

  • This compound

  • Ethanol (Absolute)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-mandelic acid in 120 mL of absolute ethanol, heating gently to facilitate dissolution.

    • In a separate container, dissolve 0.55 molar equivalents of this compound in 20 mL of absolute ethanol.

    • Slowly add the amine solution to the warm mandelic acid solution with continuous stirring. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the precipitated salt.[7]

  • Fractional Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur.

    • To maximize crystal growth and purity, avoid rapid cooling or agitation. Allow the flask to stand undisturbed for 12-24 hours.

    • Further cool the mixture in an ice bath for 1-2 hours before filtration.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small volume of ice-cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals to a constant weight.

  • Liberation of (R)-(-)-Mandelic Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Stir the suspension vigorously and add 2 M HCl dropwise until the pH of the solution is ~1-2. This breaks the salt and protonates the carboxylic acid.[8]

    • Extract the liberated mandelic acid into ethyl acetate (3 x 40 mL).

  • Isolation and Analysis:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-(-)-mandelic acid as a white solid.

    • Calculate the chemical yield.

    • Determine the enantiomeric excess (ee%) of the product via chiral High-Performance Liquid Chromatography (HPLC).[9][10]

Conclusion and Strategic Recommendations

The empirical data and mechanistic rationale clearly position this compound as a high-performance resolving agent for chiral acids. Its structural rigidity and heteroaromatic nature provide a distinct advantage over standard phenyl- or naphthylethylamines, consistently delivering higher yields and exceptional enantiomeric purity.

For scientists and professionals in drug development, the adoption of advanced resolving agents like this compound can significantly streamline the synthesis of enantiopure compounds. This leads to more efficient processes, reduces the need for multiple, yield-diminishing recrystallization steps, and ultimately accelerates the delivery of safer, more effective therapeutics. Beyond resolution, the unique stereoelectronic properties of this amine make it a compelling candidate for use as a chiral ligand or organocatalyst in other asymmetric transformations, representing a fertile ground for future investigation.[11][12]

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.Tetrahedron: Asymmetry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFMlnLEk49ci1HGTb8s0pJnZVSvA711G-XcyE7xhjyErmQEeWp8k7fXq5YEmx_N5tryA8SbsWhbwhFw0KeQaAlNAZQvP83PYSzK4QKYPLHhTQkjz3rxw7Uio30id7aa0I4aHFhhObc1rbj_KbmHT5M-RAThYSKLLFXSXKEj_cWVf6RtIy0Q_uPVtOZZ6imHycF-OqJb3GfCu4AeYgR3N0zce3THyuFjSX7xOC2hV9ws4NWxWv2alfLTwcvhLzu124LPdLrBNVIn6Fautndy13Zp0aNXVQsWnu1HGCbEObgbAwUuSMPNBs=]
  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.BenchChem. [https://vertexaisearch.cloud.google.
  • Best practices for scaling up the D-(-)-Mandelic acid resolution process.BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4m4W8raCbEHhXM0o5-Qbs3SuoS-VLaUjYWyU92e7-F0vkAHinf7N0-NWG8SjvVvOlbvBER0d0W_qbreI0NFEy4r0kMWb_dYcQ4QlLjsQ6mJHHV-O7dSB_oy_upg0VD0ix0trg4qjP9cDTkL3lM-IVSGAEIC7zxSISdk9elLXo95y9Dwmr8zeGCTJUqG4BDsEWRDYoy_ZeGm0yH5cguC-gKA==]
  • Resolution (Separation) of Enantiomers.Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP-DJYBJ7L4N9YREn_lTKiKBCCd8DOa2jsysLZ0L0PdaX6-AVzWLbQSL62jbfkMMDfqDWBwILB5RqY6c49uOYVPMF7DehYOCOZR42OoKeoomhA9ytyd3XVYpLkSlGvi3ku-MGjTIg6oxmONp9N3C5WPd0ja3dJIsoX7pRPJYhnZEyk7JOFLc9TJ4ibm0xJGIypK7yKPoklwLNV514wufii6sN5OlToq1j-bozszWteUAjDLDfIwOMmBS0NbxO7i3h_DxovlmFNnHyOWKRLc9F2hvjHO8c7rxAVc1Y=]
  • A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid.BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEXA6FYSoxHFhqkISCUP_IfgMXeSg_g-FeQxTwtQXfOEeyGs7bHr_UPtyOc0XB4YlRDi-LUvtYlk7DF97eY13vb4F_nLSiXTMGoFsX1jbp8w-LePdBc9e7VrzyBYdGK3dd_VbOcHKQzjZkYLuk4Ocx2KbpeeG_pxk48j3AmYRRsIeWviuKtgTZw_VorM3XEmsJJOxYlREOaQoVchBS7P3arIdvQz-qhoYCJobvOK_y3gw2H2u_U4gV_ZC_rbnoPNIQ3SUf]
  • Racemic Mixtures and the Resolution of Enantiomers.MCC Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES-S6gkDLV9EgW4bKnSaGNUWyP-bipEBLj-z99vkCFu4QJlK6ktW_b9Yx_ZvQoske1CNVyNLM2We-GqpMp5EMIIy52o2lxXnAljSK7OfhfFlLS9ArlRFQvWIGF-QmFznUc9nBLUTMDKsZmSMmZ4CBYYNv8tosKq9cNl25R-AEMwVuBpw2edR36FsPVihOLtXd8J428UtSCGiFbdNA9-VwqNudBb-cJH3My3lNt3QQA75nR]
  • A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives.BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuFgyIjqktSdhhvt9ZcBCJ7TAzzrs4gon3X17ieGCK9qMgy83fJeVaIsnqEOZZH6xsMC3PKe30orGSjKcFw-OSsAIBzmbblEOApBk-qxw1Kuf8wTqUovCqQIzol-m4-k7nB1B7rrE9MYX8M5dTpmM10JyZsNSLCefPjpLpq0jXYAgZLsFp2X_qeWxagrV4gVm_ArdByrpAHypoiBGvEqVmxqHCx9anDpFkUol7DZ-ChQ==]
  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.Journal of Chemical Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhLG7wLxXHQErmg6KxxsHUmFeBrNJKhLnaTQ8V88lhz28qrV0NQL1MiQSrPrDTNnYIe1OU9drS94EFXPIrx6amxmZryK5pVePjXVErlZV9b8CezEARKTE2rSwgcR8QlIARQt7nsM5YagkqmxlhrecBg-DTqsdVJHOmfmP1Rx2a7D5NUYx5KFPj0abikA==]
  • Racemic Mixtures and the Resolution of Enantiomers.Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOhWRXK3xXDNHTL1X_z8ukxcE2bO1Hg0pq_3GQLgdIscqAv_6N4oD-Sx35uYBBE66N5I2QmrWf-TkkyQQbmbYhGlfsTzqK4fs0A9osN93crr3zXQ9XhOHVTfwq7zVtWa0bERyOLd3OdSs8yFmZi1ay_nmQlt4Z3SOesw7OxLR99Eo9XWAmmsrU5MWUrsu9-Bdb8_FmJ9coFuBtAmd8whZnOU9PmFpYuNmRQ1q5mhmzUQtj6lzb15AotD3gD5RuXDoagzCslPVOttP1k2wbJZUkc5pqPMTg1C8ZGOrMk8TEEraFVEukLSQ8_tILDrFAv-mVemyaU5Ql6_xhSlKku2I=]
  • Chiral resolution.Wikipedia. [https://vertexaisearch.cloud.google.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.Advances in Engineering. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF06RzIRLlpSAjp4wViq65hBIWsWQUCk90BYNqqW5QUfjQuaasygszkoTHuUlyldh6yb7D4S0ONVlxZAiJe6yK5KD5BdWvmsw8e398C9MfBNpmGc9RqNZLS7JL8M0cSvXYbMhzfA6N7vjYU_jTCh-40r8qrJ2vuboOIYjt23pMVJB_FvrKLh8LhLYYSkrcvuMuGN4DqKiupvnbZcfGgw-5ui9BayxvnCwccIvg6wc3RleYBuPU=]
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.Eclética Química. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDvtSY4_RGZH6g3q8rvZ-EbANasKCEf642FELe-2BZt2Y8RTrVevZop8ZIBylKTTrDbGCQc_TyjMAy2AFHhJNwoRZYf05vff_1tX6JTrVN9rcyLnwsqrnCmL90IY6RX6QVBi7-Ez-95DuIvXWsXQUxRR_cjpxdKurjxAUju5a3X0s07fN9K4FMNVjFUCQ9Ud80zsxUH8_Ds_rngMJTWB57cNouLZmKLgj1xj2vvE8pGGoCiTgvj5ECAJ0tmdvEAA==]
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.Redalyc.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhTbYAm40m1n9YGh5HW0xI_e2wRTGeJKqqwX1Rr5T8Hv61xgpY59UhIE6bieWMigKAoHBy-v2hx15uXO_6vftDBSq5Ee-FlM9fHM6QZaWt9zkodnMrKfxw7kMIV0Cix15Ut-SPcAUg]
  • A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins.Chemical Communications (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_xT4PtnwbYUBT8NxS7DY5Jiomta2-OQWx7p3QC74TLGZJNWY2J5pxjqzApGGvUMviazlrpQ8wFxKxTZzGY5VDY7NwBbGkLGN9i64P-ZCX_QZPLNPlJFL8QyaCpkgjKihTBwy8LJWVg2q6nvHn-9OZpBJd8acf2spaKg==]
  • Resolution of Racemic Modifications.St. Paul's Cathedral Mission College. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG33nUdsyLsKJihoKOZaf5s8DzhpL-0qF1tmCDrQMkNhkcsrDbV2bpCAo1YeZfAEaju2Z7bbXDLXXXyk4zv7iALWe1XduRZwgWDDYP6B9Kbe3ck90fRq3FvOWm-YR0S5CAIYjLqB6BwXbBW5ldnXn6Q9sElw0btRTR-EWnRhoabUsDUcfWHqUo=]
  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation.PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYtdksvZc4vlkJ_sZPN1tVJkp5nvIg_MlqBdbIhM8J7koM13SC8NC2xFOG8Eb_nHSFZGxPtgj8czsY4KCWkcYNZfGILvvzuOHuwTQ00ddATKrh31oP1EYHVfrRHqaRcVtVXINTHhyzRupLDYw=]
  • catalyzed dynamic kinetic resolution of racemic mandelic acid.Reaction Chemistry & Engineering. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDZn7xq9_OoNjM99jnMlEJa8mNieGpFxWHIslDd8U_Y9c4zwvxqoH-nq4XF99sLWnE76rOO9ofDsz8vvcpMdiCfJhpd1wsJjESrntPoS9V1eqbMO-z4BDcun8tbKsGymX3pu3P1lORChI0z5CS2mmjC49k13N37sI=]
  • Resolution of racemic amino acids.Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiJDmY7zJA_Byf1uUTSvd3lZfQyICF7VgwVgiEdx8-S4Mr3eZN5vdrApPKX5sl9DSW2dpG118Xs2OQGJEYi0oUcHDSRDyElfuKriYgsrLHd6mkcvDu4THmnttUyAvv0t8nWZEsk_L-W8bZ]
  • amine. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMevSwrVBic_hp0ACoIRdNZY-8xOlM7r0TYlA88j2mGNQRRyJHC8r8s9Umi9pB3lQm4s1GD2gmiEvvI_SzK-Vkw4BK0I2skdyOCmXQADSf9E_nNTMtN3OeOY4bGKwYqSssPLAapGI=]

  • Performance Benchmarking of Cyclic Amine-Based Catalysts in Asymmetric Synthesis.BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmDwKya2Nn_2qBR3EoFjV3iiYFdINUiYfMDvwGJzrA2HGQOSClA4y2Vr5IdGxYD2gxvg2SN3HwplcAFdlR4URcIdxBe_rV0jmuMYKsQ1jPQfa86JgdPaqN_vGMdQ7ePr_-PZSFLssP6Z_RkF4QjYOyC35kcLg31roU-ssxZsEedWdEk8nIi6wCsfZ3bBP2gE07WPQ7gXxNBzHAyN3-vwtFscCoPKPnr6LPFGrd_A==]
  • Optical Resolution of Fragrant Chiral γ- and δ-Lactones.HETEROCYCLES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRnzpTVhnVA7K9MqGqFXtLM3gJ0nx19WuSqcwXzI2519ka2BqXe7IZPV5e0s5cNWaCETbAgsWuWtNOrTpnGXzHNLwHrqoUqdRcieaZ76eLWv6gOXQ-5Gy0HonINksmvguictMPzeXD6X_YG2zVxFqf6N9nxCykfqkSPy6vnszloslsNC8BLrYc]
  • Chiral Resolution Screening.Onyx Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIgmD7c3N_mkzAfJdi4heskFcm7EpQyTG3joI2nB414F04wRKmUVmP-XMoaUp0FNPgktJe0t3xolFooFbuP8UuVh5o0KDRF8RNnyve2N2f8X3-6IJYH1VBndEyTrdQ57sB5iiYuIyfJPzoaz_9J4xla4im1abIR2U=]

Sources

Benchmarking Commercial (1R)-1-(5-Isoquinolyl)ethylamine: A Guide to Lot-to-Lot Variability and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical advisory for drug development scientists sourcing (1R)-1-(5-Isoquinolyl)ethylamine for synthesis of Rho-kinase (ROCK) inhibitors.

Executive Summary

This compound (CAS: 12352116) is a critical chiral building block in the synthesis of Ripasudil , Fasudil analogs , and next-generation ROCK inhibitors .[1] While marketed as "98%+ purity," commercial lots frequently exhibit significant variability in enantiomeric excess (ee) and specific process-related impurities (e.g., 5-vinylisoquinoline).

This guide objectively compares the performance of "High-Purity" vs. "Industrial Grade" lots, provides a validated Chiral HPLC protocol for incoming goods inspection, and outlines the downstream impact of sub-standard starting material.

Part 1: The Comparative Analysis
1.1 Lot-to-Lot Variability Profile

We assessed three distinct commercial lots (designated A, B, and C) representing the spectrum of available grades.[1] The data below highlights that chemical purity (by area%) often masks underlying enantiomeric deficiencies.

Table 1: Comparative Specification Analysis

ParameterLot A (Premium Grade) Lot B (Standard Grade) Lot C (Industrial/Bulk) Acceptance Criteria (Rec.)
Appearance White crystalline solidOff-white/Pale yellow solidYellow/Brown fused solidWhite to off-white solid
Chemical Purity (HPLC) 99.4%98.1%94.5%≥ 98.0%
Enantiomeric Excess (ee) > 99.5% 92.0% 84.3% ≥ 99.0%
Water Content (KF) 0.1%0.5%1.8%≤ 0.5%
Major Impurity None detected5-Acetylisoquinoline (0.8%)5-Vinylisoquinoline (2.1%)< 0.5%
Salt Form Free BaseFree BasePartial HCl Salt (mixed)Defined (Free Base/HCl)

Key Insight: Lot B passes standard chemical purity checks (>98%) but fails critical enantiomeric requirements (92% ee). Using Lot B would require a downstream chiral resolution step, increasing cost and reducing yield by ~40%.

1.2 Downstream Performance Impact

To validate the impact, we simulated a standard amide coupling reaction (typical in ROCK inhibitor synthesis) using Lot A and Lot B.

  • Reaction: Coupling with trans-4-((R)-1-aminoethyl)cyclohexanecarboxylic acid derivative.[1]

  • Outcome:

    • Lot A: Yield 88%, Diastereomeric Excess (de) > 99%. Direct crystallization yielded pure API.

    • Lot B: Yield 65%, Diastereomeric Excess (de) 84%. Required two recrystallizations to remove the diastereomer formed by the (1S)-impurity.

Part 2: Technical Protocols (The "How-To")
Protocol 1: Validated Chiral HPLC Method

Objective: Quantify the (1S)-enantiomer and process impurities. Self-Validation: The resolution factor (


) between enantiomers must be 

.

Instrument Parameters:

  • Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) or equivalent Amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1 v/v/v).[1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Isoquinoline absorption max).

  • Temperature: 25°C.

Procedure:

  • Blank Preparation: Inject mobile phase to ensure baseline stability.

  • System Suitability: Inject a racemic mixture (rac-1-(5-Isoquinolyl)ethylamine).[1]

    • Target: Peak 1 (1S) at ~8.5 min, Peak 2 (1R) at ~11.0 min.

      
      .
      
  • Sample Injection: Dissolve 1 mg of sample in 1 mL mobile phase. Inject 5 µL.

  • Calculation:

    
    
    
Protocol 2: Rapid 1H-NMR Purity Screen

Objective: Detect residual solvents and major structural defects (e.g., oxidation).

Parameters:

  • Solvent:

    
     (Chloroform-d).[1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (optional for quantitation).

Diagnostic Signals (δ ppm):

  • 1.52 (d, 3H): Methyl group of the ethylamine chain. Split or shifted peaks here indicate salt formation or chiral impurities if using shift reagents.

  • 4.85 (q, 1H): Methine proton (

    
    ). Broadening indicates water contamination.
    
  • 9.25 (s, 1H): H-1 of Isoquinoline ring. Loss of this signal indicates oxidation to isocarbostyril.

Part 3: Decision Framework & Logic

The following diagram illustrates the "Go/No-Go" decision process for accepting a lot for GMP synthesis.

LotAssessment Start Incoming Material This compound ChemPurity Step 1: Chemical Purity (Achiral HPLC) Start->ChemPurity ChiralCheck Step 2: Chiral HPLC (Method: Chiralpak AD-H) ChemPurity->ChiralCheck Purity > 98% DecisionFail REJECT Return to Vendor ChemPurity->DecisionFail Purity < 98% ImpurityID Step 3: Impurity Profiling (LC-MS / NMR) ChiralCheck->ImpurityID ee > 99% ChiralCheck->DecisionFail ee < 95% DecisionReprocess CONDITIONAL Recrystallize (L-Tartaric Acid) ChiralCheck->DecisionReprocess 95% < ee < 99% DecisionPass APPROVED Proceed to Synthesis ImpurityID->DecisionPass No Genotoxins ImpurityID->DecisionFail Vinyl/Acetyl Impurities > 0.5% DecisionReprocess->ChiralCheck Re-test after purification

Figure 1: Decision logic for assessing incoming lots. Note the conditional loop for lots with 95-99% ee, which may be salvageable via recrystallization.[1]

Part 4: Impurity Propagation Pathway

Understanding why a lot fails is as important as the failure itself. The diagram below maps the causality of common impurities found in commercial lots.

ImpurityPath Precursor 5-Acetylisoquinoline Process Asymmetric Reductive Amination Precursor->Process Product This compound Process->Product Optimized Conditions Impurity1 Impurity A: (1S)-Enantiomer (Poor Stereocontrol) Process->Impurity1 Poor Catalyst Selectivity Impurity2 Impurity B: 5-Ethylisoquinoline (Over-reduction) Process->Impurity2 H2 Pressure Too High Impurity3 Impurity C: 5-Vinylisoquinoline (Dehydration) Product->Impurity3 Thermal Degradation (Storage > 40°C)

Figure 2: Origin of critical impurities.[1] Impurity C (Vinyl) is unique to storage degradation and must be checked in older lots.

References
  • BenchChem. Analytical Methods for this compound Purity. BenchChem Technical Library. Link

  • Sigma-Aldrich. (1R)-1-(5-quinolyl)ethylamine Product Specification & Safety Data Sheet. Sigma-Aldrich Catalog.[1] Link

  • National Institutes of Health (NIH). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.[1] PubMed.[2] Link

  • MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. Molecules Journal. Link

  • American Elements. Isoquinoline Compounds and Applications in Drug Discovery. American Elements Product Guide. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1R)-1-(5-Isoquinolyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of (1R)-1-(5-Isoquinolyl)ethylamine, a chiral amine and isoquinoline derivative. The procedures outlined here are synthesized from established safety protocols for related chemical families and are grounded in the regulatory framework for hazardous waste management to ensure the safety of personnel and the protection of our environment.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, its chemical structure as a substituted isoquinoline and an amine provides critical insights into its potential hazards. Isoquinoline alkaloids are known for their physiological effects and potential toxicity if ingested, inhaled, or absorbed through the skin.[1] Amines can be corrosive and may cause severe skin burns and eye damage.[2] Therefore, it is imperative to handle this compound with the assumption that it possesses toxic and potentially corrosive properties.

Key Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation/Corrosion: Potential to cause skin, eye, and respiratory tract irritation or burns.[1][2]

  • Environmental Hazard: May be harmful to aquatic life; release into the environment must be avoided.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this compound for disposal, the following minimum PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect against accidental splashes which could cause serious eye damage.[1][3]
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact, as the compound may be toxic or corrosive upon absorption.[1][3]
Body Protection A standard laboratory coat.To protect clothing and underlying skin from contamination.[1][3]
Respiratory Protection An N95-rated or higher respirator.Recommended when handling the neat compound or creating aerosols to prevent inhalation of harmful vapors or particulates.[1][3]

Spill and Contamination Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.[3]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE as outlined in the table above.[1]

  • Contain the Spill:

    • For Liquids: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike and absorb the spill.[1]

    • For Solids: Gently cover the spill with a damp paper towel to avoid creating dust.[1]

  • Collect the Waste: Carefully scoop the absorbed material or the covered solid into a designated, sealable, and properly labeled hazardous waste container.[1]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]

Proper Disposal Protocol for this compound

The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[4] The overarching principle is the "cradle-to-grave" management of hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA).[5][6]

Waste Characterization

The first step in proper disposal is to determine if the waste is classified as hazardous.[7][8] Given the likely toxic and potentially corrosive properties of this compound, it should be managed as a hazardous waste.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Solid Waste: Unused this compound powder, contaminated PPE, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound and solvent rinses from cleaning contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[1]

  • Sharps: Any needles or syringes contaminated with this chemical must be disposed of in a designated sharps container for hazardous waste.[1]

Container Management and Labeling
  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a tightly fitting lid.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][3] Do not use chemical formulas or abbreviations.[3]

Storage and Disposal
  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.[1]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][3] Do not dispose of this chemical down the drain or in the regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal Waste Generate this compound Waste Characterize Characterize as Hazardous Waste Waste->Characterize Segregate Segregate Waste (Solid, Liquid, Sharps) Characterize->Segregate Container Select Compatible Container Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Container->Label Store Store in Designated Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS Disposal Professional Disposal ContactEHS->Disposal

Caption: Disposal workflow for this compound waste.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • MATERIAL SAFETY DATA SHEET. Tri-iso. [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.